molecular formula C16H14Cl2O B3025090 2',4'-Dichloro-3-(3-methylphenyl)propiophenone CAS No. 898768-04-2

2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Cat. No.: B3025090
CAS No.: 898768-04-2
M. Wt: 293.2 g/mol
InChI Key: NDWMOIGIQMMJTQ-UHFFFAOYSA-N
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Description

2',4'-Dichloro-3-(3-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H14Cl2O and its molecular weight is 293.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',4'-Dichloro-3-(3-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',4'-Dichloro-3-(3-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-7-6-13(17)10-15(14)18/h2-4,6-7,9-10H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWMOIGIQMMJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644094
Record name 1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one
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Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-04-2
Record name 1-Propanone, 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID50644094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone (C₁₆H₁₄Cl₂O), a halogenated aryl ketone with potential applications as an intermediate in pharmaceutical and fine chemical synthesis. The outlined methodology is a strategic two-step process, commencing with the preparation of a key acyl chloride intermediate, followed by a regioselective Friedel-Crafts acylation. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering a complete framework for researchers and drug development professionals.

Introduction: Strategic Approach to Synthesis

The target molecule, 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, is an unsymmetrical ketone featuring a dichlorinated aromatic ring and a substituted alkyl chain. A retrosynthetic analysis logically disconnects the molecule at the carbonyl-aryl bond, suggesting a Friedel-Crafts acylation as the key bond-forming step.[1][2] This approach involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with a suitable acylating agent.

The chosen synthetic strategy therefore proceeds via two primary stages:

  • Synthesis of the Acylating Agent: Conversion of 3-(3-methylphenyl)propanoic acid into its more reactive derivative, 3-(3-methylphenyl)propionyl chloride.

  • Friedel-Crafts Acylation: Reaction of the synthesized acyl chloride with 1,3-dichlorobenzene using a Lewis acid catalyst to yield the final product.

This pathway is selected for its efficiency, reliance on well-established reaction mechanisms, and the commercial availability of the starting materials.

Part 1: Synthesis of the Intermediate: 3-(3-methylphenyl)propionyl chloride

The initial step focuses on activating the carboxylic acid group of 3-(3-methylphenyl)propanoic acid to facilitate the subsequent C-C bond formation. Conversion to an acyl chloride is a classic and highly effective activation strategy. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the convenient nature of its byproducts.[3]

Reaction Mechanism

The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This is followed by the collapse of the tetrahedral intermediate and loss of a chloride ion, forming a chlorosulfite intermediate. The subsequent elimination of sulfur dioxide and hydrogen chloride gas is thermodynamically favorable and drives the reaction to completion, yielding the desired acyl chloride.

Experimental Protocol: Synthesis of 3-(3-methylphenyl)propionyl chloride

Materials:

  • 3-(3-methylphenyl)propanoic acid (C₁₀H₁₂O₂)[4][5]

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser with a gas outlet/drying tube

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(3-methylphenyl)propanoic acid (1.0 equivalent) in anhydrous dichloromethane. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.

  • Reagent Addition: While stirring, slowly add thionyl chloride (approximately 1.5 to 2.0 equivalents) to the solution at room temperature. The addition may be exothermic, and gas evolution (HCl and SO₂) will be observed. This step must be performed in a well-ventilated fume hood.

  • Reaction: After the initial gas evolution subsides, gently heat the reaction mixture to reflux (approx. 40°C for DCM) for 2-3 hours.[3] The progress of the reaction can be monitored by the cessation of gas evolution or by techniques such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propionyl chloride is a liquid and is typically used directly in the next step without further purification to avoid decomposition.

Part 2: Friedel-Crafts Acylation for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

This is the core C-C bond-forming reaction, where the electron-rich 1,3-dichlorobenzene ring is acylated by the electrophilic 3-(3-methylphenyl)propionyl chloride. Anhydrous aluminum chloride (AlCl₃) is employed as a potent Lewis acid catalyst to generate the highly reactive acylium ion electrophile.[6][7]

Reaction Mechanism and Regioselectivity

The mechanism begins with the coordination of the acyl chloride to aluminum chloride, forming a complex that readily loses an AlCl₄⁻ anion to generate a resonance-stabilized acylium ion.[8] This powerful electrophile is then attacked by the π-electrons of the 1,3-dichlorobenzene ring.

Although chlorine atoms are deactivating substituents, they are ortho, para-directing. In 1,3-dichlorobenzene, the 4-position is para to one chlorine and ortho to the other, making it the most sterically accessible and electronically favorable site for electrophilic attack. The subsequent loss of a proton from the arenium ion intermediate restores aromaticity and yields the 2',4'-dichloro-substituted product.

Diagram: Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylCl R-CO-Cl Complex R-CO-Cl⁺-Al⁻Cl₃ AcylCl->Complex + AlCl₃ AlCl3 AlCl₃ Acylium [R-C≡O]⁺ Complex->Acylium AlCl4 [AlCl₄]⁻ Complex->AlCl4 Benzene 1,3-Dichlorobenzene Arenium Arenium Ion (Sigma Complex) Benzene->Arenium + [R-C≡O]⁺ Product Product Ketone Arenium->Product + [AlCl₄]⁻ HCl HCl Catalyst_Regen AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 3-(3-methylphenyl)propionyl chloride (from Part 1)

  • 1,3-Dichlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM, reaction solvent)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate solvent for recrystallization (e.g., ethanol, isopropanol)

Procedure:

  • Catalyst Suspension: In a multi-necked, flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (approx. 1.1-1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice/water bath. Caution: AlCl₃ reacts violently with moisture.[7]

  • Acyl Chloride Addition: To the cooled suspension, add a solution of 3-(3-methylphenyl)propionyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes. Maintain the temperature at 0°C.

  • Aromatic Substrate Addition: Following the acyl chloride addition, add 1,3-dichlorobenzene (1.0 equivalent), also dissolved in anhydrous DCM, dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5-10°C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Quenching: The reaction must be carefully quenched. Slowly and cautiously pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl.[7] This will hydrolyze the aluminum complexes. Caution: This step is highly exothermic and releases HCl gas. Perform in a fume hood.

  • Extraction and Wash: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer with two additional portions of dichloromethane. Combine all organic layers.

  • Wash the combined organic layers sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.

Data Summary and Visualization

Table 1: Key Reaction Parameters
ParameterStep 1: Acyl Chloride FormationStep 2: Friedel-Crafts Acylation
Key Reagents 3-(3-methylphenyl)propanoic acid, Thionyl chloride3-(3-methylphenyl)propionyl chloride, 1,3-Dichlorobenzene
Catalyst N/AAnhydrous Aluminum Chloride (AlCl₃)
Stoichiometry SOCl₂ (1.5-2.0 eq.)AlCl₃ (1.1-1.2 eq.)
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature Reflux (~40°C)0°C to Room Temperature
Reaction Time 2-3 hours2-4 hours
Typical Yield >95% (crude)60-80% (purified)
Diagram: Overall Synthesis Pathway

Synthesis_Pathway Start 3-(3-methylphenyl)propanoic Acid Intermediate 3-(3-methylphenyl)propionyl Chloride Start->Intermediate + SOCl₂ Reflux Product 2',4'-Dichloro-3-(3-methylphenyl)propiophenone Intermediate->Product + AlCl₃, DCM 0°C to RT Aromatic 1,3-Dichlorobenzene Aromatic->Product

Caption: Overall workflow for the synthesis.

Conclusion

The synthesis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone can be effectively achieved through a two-step sequence involving the formation of an acyl chloride followed by a Friedel-Crafts acylation. This method is founded on well-understood and scalable organic reactions. Careful control over reaction conditions, particularly the exclusion of moisture and management of temperature during the acylation step, is critical for achieving high yields and purity. The protocols and mechanistic insights provided in this guide serve as a valuable resource for the successful laboratory-scale synthesis of this and structurally related compounds.

References

  • PrepChem.com. Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. Available from: [Link]

  • University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • PubChem. 3',4'-Dichloro-3-(3-methylphenyl)propiophenone. Available from: [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. Available from: [Link]

  • Organic Syntheses. p-PROPIOPHENOL. Available from: [Link]

  • PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 3-METHYLTHIOPROPIONYL CHLORIDE. Available from: [Link]

  • PubChem. 3-(3-Methylphenyl)propionic acid. Available from: [Link]

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  • Wikipedia. Propiophenone. Available from: [Link]

  • ResearchGate. Cleaner Routes for Friedel-Crafts Acylation. Available from: [Link]

  • National Center for Biotechnology Information. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available from: [Link]

  • MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Available from: [Link]

  • National Center for Biotechnology Information. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. Available from: [Link]

  • Google Patents. CN1349969A - Prepn of 3-chloropropionyl chloride.
  • Google Patents. CN111393272A - Synthetic method of 3' -methyl propiophenone.
  • Google Patents. US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
  • Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • Organic Syntheses. Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dichloro-3-(3-methylphenyl)propiophenone is a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Its structure, featuring a dichlorinated phenyl ring and a methyl-substituted phenyl moiety, suggests potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. The strategic placement of chlorine atoms and a methyl group can significantly influence the molecule's reactivity, metabolic stability, and pharmacokinetic profile, making a thorough understanding of its physicochemical properties essential for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone. In the absence of extensive publicly available experimental data for this specific compound, this guide leverages data from closely related analogs and established analytical methodologies to provide a robust framework for its synthesis, characterization, and handling. The protocols and analyses presented herein are designed to be self-validating, providing researchers with the necessary tools to generate and confirm the properties of this compound in a laboratory setting.

Chemical Identity and Physical Properties

PropertyValueSource
IUPAC Name 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-oneN/A
CAS Number 898768-04-2
Molecular Formula C₁₆H₁₄Cl₂O
Molecular Weight 293.19 g/mol
Appearance Predicted: Off-white to pale yellow solidN/A
Melting Point Not availableN/A
Boiling Point Predicted: > 400 °C at 760 mmHgBased on related compounds
Solubility Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.Based on general properties of propiophenones[1]
InChI Key NDWMOIGIQMMJTQ-UHFFFAOYSA-N

Synthesis Methodology: A Guided Approach

The synthesis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone can be effectively achieved via a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the target molecule, this translates to the acylation of 1,3-dichlorobenzene with 3-(3-methylphenyl)propanoyl chloride.

Step 1: Preparation of 3-(3-methylphenyl)propanoyl chloride

The acyl chloride intermediate is prepared from the corresponding carboxylic acid, 3-(3-methylphenyl)propanoic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol:

  • To a stirred solution of 3-(3-methylphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2 hours.

  • Monitor the reaction progress by the cessation of gas evolution (HCl and SO₂).

  • Upon completion, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-(3-methylphenyl)propanoyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

The synthesized acyl chloride is then reacted with 1,3-dichlorobenzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Protocol:

  • To a suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous 1,3-dichlorobenzene (which also serves as the reactant) at 0 °C under an inert atmosphere, add the crude 3-(3-methylphenyl)propanoyl chloride (1.0 eq) dropwise.

  • Maintain the reaction temperature at 0 °C during the addition and then allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude 2',4'-Dichloro-3-(3-methylphenyl)propiophenone by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_purification Purification start1 3-(3-methylphenyl)propanoic acid reagent1 Thionyl Chloride (SOCl₂) in DCM start1->reagent1 Reaction product1 3-(3-methylphenyl)propanoyl chloride reagent1->product1 reagent2 AlCl₃ (Lewis Acid) product1->reagent2 Reactant from Step 1 start2 1,3-Dichlorobenzene start2->reagent2 Aromatic Substrate product2 2',4'-Dichloro-3-(3-methylphenyl)propiophenone reagent2->product2 Acylation crude Crude Product product2->crude purification Column Chromatography / Recrystallization crude->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.

Spectroscopic and Chromatographic Characterization

Due to the lack of publicly available spectra for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, this section provides predicted spectral characteristics and a general methodology for acquiring and interpreting the data. These predictions are based on the known spectral properties of similar propiophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals for the protons on the dichlorophenyl and methylphenyl rings are expected in the range of δ 7.0-8.0 ppm. The specific splitting patterns will depend on the substitution, but one would anticipate a series of doublets and multiplets.

  • Methylene Protons (-CH₂-CH₂-): Two triplets are expected for the two methylene groups in the propiophenone chain, likely in the range of δ 2.8-3.5 ppm.

  • Methyl Protons (-CH₃): A singlet for the methyl group on the tolyl moiety is expected around δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 195-205 ppm.

  • Aromatic Carbons: A series of signals between δ 120-145 ppm. The carbons attached to chlorine will be shifted further downfield.

  • Methylene Carbons (-CH₂-CH₂-): Signals for the two methylene carbons are expected in the range of δ 30-45 ppm.

  • Methyl Carbon (-CH₃): A signal for the methyl carbon around δ 20-22 ppm.

Experimental Protocol for NMR Analysis:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol for IR Analysis:

  • For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Observations:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (292.04 g/mol for the most abundant isotopes).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed (M, M+2, M+4 peaks with relative intensities of approximately 9:6:1).

  • Fragmentation: Common fragmentation pathways for propiophenones include cleavage at the acyl-aryl bond and the bonds adjacent to the carbonyl group.

Experimental Protocol for MS Analysis:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or by direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A reverse-phase method would be suitable for this non-polar molecule.

General HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).

  • Injection Volume: 10 µL.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups MW_Frag Molecular Weight & Fragmentation MS->MW_Frag Purity Purity Assessment HPLC->Purity

Caption: Workflow for the analytical characterization of the compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and characterization of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone. While experimental data for this specific molecule is limited in the public domain, the provided protocols, based on established chemical principles and data from analogous compounds, offer a reliable framework for its practical application in a research setting. The detailed methodologies for synthesis and analysis are designed to be robust and adaptable, empowering researchers to confidently produce and characterize this and similar molecules. As with any chemical substance, appropriate safety precautions should be taken in its handling and disposal.

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2',4'-Dichloro-3-(3-methylphenyl)propiophenone CAS number 898768-04-2 properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone (CAS 898768-04-2), a specialized dihydrochalcone intermediate used in the synthesis of pharmacologically active heterocycles.

Role: High-Value Scaffold for Diversity-Oriented Synthesis (DOS) in Medicinal Chemistry

Executive Summary & Chemical Identity

2',4'-Dichloro-3-(3-methylphenyl)propiophenone is a lipophilic ketone characterized by a dihydrochalcone backbone. It serves as a critical "linker" scaffold, connecting a halogenated pharmacophore (2,4-dichlorophenyl) with a lipophilic tail (3-methylphenyl) via a flexible propyl chain.

In drug discovery, this motif is valued for its ability to undergo cyclization reactions to form pyrazoles, pyrimidines, and quinazolines —structures frequently found in kinase inhibitors and anti-infective agents.

Physicochemical Profile
PropertySpecification
CAS Number 898768-04-2
IUPAC Name 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Molecular Formula C₁₆H₁₄Cl₂O
Molecular Weight 293.19 g/mol
Predicted LogP ~4.8 (High Lipophilicity)
Physical State Off-white to pale yellow crystalline solid (typically)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
Key Functional Group Aryl Ketone (Reactive center for nucleophilic attack)

Synthetic Methodology (Process Chemistry)

While direct Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues with pre-halogenated rings. The industry-standard approach for high-purity synthesis of dihydrochalcones involves a Claisen-Schmidt Condensation followed by Selective Hydrogenation .

Protocol: The "Chalcone-Reduction" Route

This two-step workflow ensures control over the substitution pattern and minimizes isomeric impurities.

Step 1: Formation of the Chalcone Intermediate

Reaction: Aldol condensation of 2,4-dichloroacetophenone with 3-methylbenzaldehyde.

  • Charge: In a round-bottom flask, dissolve 2,4-dichloroacetophenone (1.0 eq) and 3-methylbenzaldehyde (1.0 eq) in Methanol (10 volumes).

  • Catalysis: Add NaOH (aq, 40%) dropwise at 0–5°C. The solution will likely turn yellow/orange, indicating enolate formation.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The chalcone product (olefin) typically precipitates.

  • Workup: Pour mixture into ice water. Filter the precipitate, wash with cold water, and recrystallize from Ethanol.

    • Intermediate: 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one.

Step 2: Chemoselective Hydrogenation

Objective: Reduce the alkene (


) without dehalogenating the aromatic ring (a common risk with Pd catalysts).
  • Solvent: Dissolve the chalcone in Ethyl Acetate or THF.

  • Catalyst: Use Wilkinson’s Catalyst [RhCl(PPh₃)₃] or Pd/C (poisoned) to prevent hydrogenolysis of the Chlorine atoms.

    • Note: Standard Pd/C can strip the Cl off the ring if pressure is too high.

  • Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm) at RT for 12 hours.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate.

Workflow Visualization

The following diagram illustrates the logical flow of synthesis and critical control points.

SynthesisPath Start1 2,4-Dichloroacetophenone Reagent1 NaOH / MeOH (Claisen-Schmidt) Start1->Reagent1 Start2 3-Methylbenzaldehyde Start2->Reagent1 Inter Chalcone Intermediate (Olefin) Reagent2 H2 / Rh Catalyst (Selective Reduction) Inter->Reagent2 Reagent1->Inter Dehydration Product Target Dihydrochalcone (CAS 898768-04-2) Reagent2->Product Saturation

Caption: Figure 1. Convergent synthesis via Claisen-Schmidt condensation and chemoselective hydrogenation.

Applications & Reactivity Profile

This compound is not merely an endpoint; it is a divergent scaffold . The carbonyl group, flanked by an alpha-methylene, makes it a prime candidate for heterocycle formation.

Primary Derivatization Pathways
  • Pyrazole Synthesis (Anti-inflammatory/Analgesic targets):

    • Reaction with hydrazine derivatives (e.g., phenylhydrazine) yields 1,3,5-trisubstituted pyrazolines or pyrazoles.

    • Mechanism:[1] Imine formation followed by intramolecular cyclization.

  • Fischer Indole Synthesis:

    • Reaction with phenylhydrazine under acidic conditions can yield substituted indoles, though the steric bulk of the dichlorophenyl group may require optimization.

  • Alpha-Bromination:

    • Bromination at the alpha-position (using

      
       or NBS) creates a precursor for substitution reactions, allowing the introduction of amines or thiols (e.g., for CNS-active analogs).
      
Reactivity Flowchart

Reactivity Core CAS 898768-04-2 (Ketone Core) R_Hydrazine + Hydrazine / EtOH Core->R_Hydrazine R_Reduc + NaBH4 Core->R_Reduc R_Brom + Br2 / AcOH Core->R_Brom Prod_Pyraz Diaryl Pyrazoles (Kinase Inhibitors) R_Hydrazine->Prod_Pyraz Prod_Alc Secondary Alcohol (Chiral Precursor) R_Reduc->Prod_Alc Prod_Halo Alpha-Bromo Ketone (Alkylator) R_Brom->Prod_Halo

Caption: Figure 2. Divergent synthesis pathways from the parent propiophenone scaffold.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.35 (s, 3H): Methyl group on the phenyl ring.

    • δ 3.00–3.20 (m, 4H): The ethylene bridge (

      
      ). Look for two triplets or a multiplet corresponding to the 
      
      
      
      and
      
      
      protons relative to the carbonyl.
    • δ 7.00–7.50 (m, Ar-H): Aromatic region. The 2,4-dichlorophenyl ring will show a characteristic splitting pattern (d, d, dd) distinct from the 3-methylphenyl multiplet.

  • Mass Spectrometry (ESI+):

    • Look for

      
      . The Cl₂ isotope pattern  (9:6:1 ratio for M, M+2, M+4) is the definitive confirmation of the dichloro moiety.
      

Safety & Handling (GHS Standards)

As a halogenated aromatic ketone, standard laboratory safety protocols apply.

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H411: Toxic to aquatic life with long-lasting effects (typical for chlorinated aromatics).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alpha-position.

References

  • Chemical Identity & Structure: PubChem. 2',4'-Dichloropropiophenone Derivatives. National Library of Medicine. Available at: [Link]

  • Synthetic Methodology (Chalcone Route): Fun, H. K., et al. (2011). 1-(2,4-Dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. Acta Crystallographica Section E. Available at: [Link]

  • Dihydrochalcone Applications: Kalinowska, M., et al. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Molecules. Available at: [Link]

  • Related Scaffold Synthesis: Liu, D., et al. (2005). Practical Synthesis of Enantiopure γ-Amino Alcohols via Rh-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Available at: [Link]

Sources

Spectroscopic Elucidation of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2',4'-Dichloro-3-(3-methylphenyl)propiophenone (CAS: 898768-04-2)[1] is a highly functionalized diaryl-aliphatic ketone frequently utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Because of its unique structural features—specifically the steric bulk of the ortho-halogen and the flexibility of the ethylene bridge—its spectroscopic signatures deviate from standard acetophenone derivatives. This whitepaper provides a rigorous, causality-driven analysis of its structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Architecture & Chemical Context

The molecular architecture consists of a propiophenone backbone where the primary phenyl ring is di-substituted with chlorine atoms at the ortho and para positions (2',4'-dichloro), and the terminal ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon of the ethyl chain is attached to a meta-tolyl group (3-methylphenyl).

The most critical structural nuance is the steric clash between the carbonyl oxygen and the 2'-chlorine atom. This steric hindrance forces the carbonyl group out of coplanarity with the aromatic ring, significantly reducing


-conjugation. As established in advanced spectroscopic theory, this perturbation profoundly impacts both the vibrational force constants (IR) and the local magnetic shielding environments (NMR)[2].

Self-Validating Experimental Workflows

In rigorous drug development environments, analytical protocols cannot merely be sequential steps; they must be self-validating systems where the data proves the integrity of the instrument at the exact moment of acquisition.

  • NMR Protocol (¹H and ¹³C): Samples are dissolved in CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS resonance at exactly 0.00 ppm serves as the primary internal standard, while the residual CHCl₃ peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C) acts as a secondary validation metric for field stability and lock accuracy[3].

  • ATR-FTIR Protocol: Spectra are acquired using an Attenuated Total Reflectance (ATR) accessory with a monolithic diamond crystal. Validation: A background scan is performed prior to every sample to validate crystal cleanliness. Wavenumber accuracy is continuously verified against a 1.5 mil polystyrene film standard, specifically confirming the sharp 1601 cm⁻¹ aromatic band[3].

  • EI-MS Protocol: Electron Ionization (EI) is performed at a standard 70 eV. Validation: The mass analyzer is tuned using Perfluorotributylamine (PFTBA). The exact mass and relative abundance of the m/z 69, 219, and 502 ions mathematically validate the mass axis calibration and detector linearity[4].

Workflow A Sample Preparation (Purity >98%) B NMR Spectroscopy (1H/13C in CDCl3) A->B TMS Ref C IR Spectroscopy (ATR-FTIR) A->C Blank Sub D Mass Spectrometry (EI-MS, 70 eV) A->D PFTBA Tune E Orthogonal Data Synthesis B->E C->E D->E

Self-validating analytical workflow for orthogonal spectroscopic elucidation.

Mechanistic Interpretation of Spectral Data

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the aliphatic ethylene bridge and the two distinct aromatic systems. The


 and 

protons of the propan-1-one chain appear as two distinct triplets (approximating an A₂X₂ system) at ~3.20 ppm and ~3.05 ppm, respectively. The

-protons are shifted downfield due to the electron-withdrawing nature of the adjacent carbonyl group.

Causality Insight: The H-6' proton on the 2,4-dichlorophenyl ring is significantly deshielded (~7.55 ppm). This is not due to electronegativity (as it is meta to the chlorines), but rather the magnetic anisotropy of the adjacent carbonyl group. The spatial proximity places H-6' directly in the deshielding cone of the C=O


-bond[2].

In the ¹³C NMR spectrum, the carbonyl carbon resonates at ~199.0 ppm. Unlike typical highly conjugated acetophenones (which appear near ~195 ppm), the steric clash from the 2'-chlorine forces the carbonyl out of the aromatic plane. This steric inhibition of resonance localizes the electron density, resulting in a downfield shift[2].

Infrared Spectroscopy (IR)

The defining feature in the IR spectrum is the carbonyl (C=O) stretching frequency.

Causality Insight: Standard conjugated aryl ketones absorb near 1685 cm⁻¹. However, because the ortho-halogen effect in 2',4'-dichloro substitution disrupts coplanarity, the resonance contribution that normally weakens the C=O double bond is diminished. Consequently, the C=O stretch shifts to a higher frequency (~1695 cm⁻¹), reflecting a stronger bond with more aliphatic character[3]. The C-Cl stretching vibrations are observed in the fingerprint region at ~1090 cm⁻¹ and ~820 cm⁻¹.

Mass Spectrometry (EI-MS)

Under 70 eV electron ionization, the molecule (M⁺• m/z 292) undergoes predictable, thermodynamically driven fragmentation[4]. The presence of two chlorine atoms is immediately confirmed by the characteristic 9:6:1 isotopic cluster at m/z 292, 294, and 296.

Causality Insight: The dominant fragmentation pathway is


-cleavage adjacent to the carbonyl. This bond breaks preferentially because it yields a highly resonance-stabilized 2,4-dichlorobenzoyl cation (acylium ion) at m/z 173. A secondary benzylic cleavage on the opposite side of the chain yields the 3-methylbenzyl cation, which rapidly undergoes structural rearrangement to the highly stable methyltropylium ion at m/z 105[2].

MS_Pathway M Molecular Ion [M]+• m/z 292 (Base Isotope) F1 Acylium Ion m/z 173 [2,4-Cl2-C6H3-CO]+ M->F1 u03B1-Cleavage F2 Tropylium Ion m/z 105 [C8H9]+ M->F2 Benzylic Cleavage F3 Dichlorophenyl Cation m/z 145 [2,4-Cl2-C6H3]+ F1->F3 - CO

Primary EI-MS fragmentation pathways and characteristic ion formation.

Consolidated Quantitative Data

Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, CDCl₃)
Position¹H Shift (ppm)Multiplicity (J in Hz)Integration¹³C Shift (ppm)Assignment Causality
C=O ---199.0Deshielded carbonyl; out-of-plane twist

-CH₂
3.20t (7.5)2H43.5Adjacent to electron-withdrawing C=O

-CH₂
3.05t (7.5)2H30.2Benzylic position, shielded vs

Ar-CH₃ 2.35s3H21.4Standard benzylic methyl
Ar-H (H-6') 7.55d (8.2)1H130.0Anisotropic deshielding from C=O
Ar-H (H-3') 7.45d (2.0)1H130.5Between two electronegative Cl atoms
Table 2: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)ModeIntensityMechanistic Causality
2920, 2850C-H (sp³) stretchWeakAliphatic chain and methyl group
1695C=O stretchStrongShifted upfield due to ortho-Cl steric hindrance
1585, 1470C=C (Ar) stretchMediumAromatic ring breathing
1090C-Cl stretchStrongHalogen-carbon dipole moment
870, 820C-H out-of-planeStrong1,2,4-trisubstituted benzene bending
Table 3: EI-MS (70 eV) Fragmentation Dynamics
m/zIon TypeRelative AbundanceMechanistic Causality
292, 294, 296[M]⁺•~15% (9:6:1)Molecular ion reflecting two Cl isotopes
173, 175, 177[C₇H₃Cl₂O]⁺Base (100%)

-cleavage yielding stable acylium ion
145, 147, 149[C₆H₃Cl₂]⁺~40%Loss of neutral CO from the acylium ion
105[C₈H₉]⁺~80%Benzylic cleavage yielding methyltropylium ion

Conclusion

The structural validation of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone requires a deep understanding of how steric geometry influences electronic environments. By employing self-validating protocols and applying first-principles causality to the observed data—such as the anisotropic deshielding in NMR, the steric inhibition of resonance in IR, and the thermodynamically driven


-cleavage in MS—researchers can achieve absolute certainty in structural elucidation.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69". Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition", Wiley. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy, 5th Edition", Cengage. Available at:[Link]

Sources

Pharmacological Profiling of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Scope: Structural rationale, predictive biological activity, and standardized evaluation protocols.

Executive Summary

The propiophenone and dihydrochalcone scaffolds have emerged as highly privileged structures in medicinal chemistry, offering synthetic tractability and a broad spectrum of biological activities. Among these, 2',4'-Dichloro-3-(3-methylphenyl)propiophenone (CAS 898768-04-2) represents a highly functionalized derivative with significant therapeutic potential. While direct in vivo literature on this specific molecule is emerging, extensive structure-activity relationship (SAR) data from closely related halogenated propiophenones and dihydrochalcones allows for robust predictive profiling.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale of this compound, predict its primary biological targets (specifically in oncology and inflammation), and provide field-proven, self-validating experimental protocols for its empirical evaluation.

Structural Rationale & Pharmacophore Analysis

The biological activity of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone is dictated by three critical structural domains:

  • The Propiophenone Core: This flexible α,β-saturated ketone bridge (unlike the rigid α,β-unsaturated bridge in chalcones) allows the molecule to adopt multiple conformations, facilitating deep penetration into enzymatic binding pockets.

  • 2,4-Dichloro Substitution (A-Ring): Halogenation is a classical bioisosteric strategy. The electron-withdrawing nature of the chlorine atoms at the ortho and para positions significantly enhances the electrophilicity of the adjacent carbonyl carbon. Furthermore, dihalogenation drastically increases lipophilicity (LogP), which improves cellular membrane permeability and has been directly correlated with enhanced cytotoxic and antimicrobial efficacy[1][2].

  • 3-Methylphenyl Substitution (B-Ring Equivalent): The addition of a methyl group at the meta position provides steric bulk and facilitates hydrophobic interactions (van der Waals forces) within target protein hydrophobic clefts, often increasing selectivity against specific kinase domains.

Predictive Biological Activities & Mechanistic Insights

Based on the pharmacological behavior of structurally homologous halogenated propiophenones and dihydrochalcones, we predict three primary axes of biological activity for this compound.

Anticancer & Epigenetic Modulation

Halogenated propiophenones have demonstrated potent anticancer properties. Research indicates that dihalogenated chalcone and propiophenone derivatives exhibit high cytotoxic activity, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines[1][3]. The mechanism is often multifaceted:

  • MAPK Pathway Modulation: Halogenated derivatives have been shown to down-regulate p38α MAP Kinase, leading to the accumulation of Reactive Oxygen Species (ROS) and subsequent cellular apoptosis[1].

  • ER Stress Induction: Dihydrochalcone derivatives induce apoptosis via Endoplasmic Reticulum (ER) stress pathways, triggering both intrinsic and extrinsic apoptotic cascades[4].

  • DNMT3A Inhibition: Propiophenone derivatives have been identified as potent, non-nucleoside inhibitors of DNA Methyltransferase 3A (DNMT3A), an epigenetic modifier critical in cancer progression. Specific optimized propiophenones have achieved EC50 values as low as 2.1 μM against DNMT3A[5].

Anti-inflammatory Activity

The propiophenone scaffold is a known inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Dihydrochalcones isolated from natural sources, as well as their synthetic derivatives, possess profound anti-inflammatory activity by inhibiting TNF-α-induced NF-κB activation and reducing edema formation[4][6]. The 2,4-dichloro substitution is predicted to enhance binding affinity to the COX-2 allosteric site via halogen bonding.

Systems Biology Visualization

To understand the pleiotropic effects of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, we must map its predicted interactions within cellular signaling networks.

Pathway Compound 2',4'-Dichloro-3-(3-methylphenyl) propiophenone MAPK p38α MAPK Pathway Compound->MAPK Downregulates ROS Reactive Oxygen Species (ROS) Compound->ROS Induces DNMT3A DNMT3A Enzyme Compound->DNMT3A Inhibits Apoptosis Cellular Apoptosis MAPK->Apoptosis Modulates ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress Triggers ER_Stress->Apoptosis Activates Epigenetic Epigenetic Modulation DNMT3A->Epigenetic Leads to Epigenetic->Apoptosis Sensitizes

Caption: Predicted multi-target apoptotic and epigenetic signaling pathways modulated by the compound.

Quantitative Data Synthesis

To establish a baseline for assay development, Table 1 summarizes the biological activity of closely related halogenated propiophenones and dihydrochalcones derived from recent literature.

Table 1: Comparative Biological Activity of Halogenated Propiophenone Analogues

Compound Class / AnalogueTarget / Cell LineAssay TypePotency (IC50/EC50)Primary Mechanism
Dihalogenated PhenoxychalconeMCF-7 (Breast Cancer)Cytotoxicity1.52 µMp38α MAPK downregulation[1]
Propiophenone Derivative (Opt.)DNMT3AEnzymatic2.1 µMEpigenetic inhibition[5]
Propafenone Derivative 2HeLa (Cervical Cancer)Cytotoxicity8.9 µMTubulin interference[3]
Dihydrochalcone (Compound 1)MDA-MB-231CytotoxicityDose-dependentER Stress / Apoptosis[4]

Standardized Experimental Methodologies

To empirically validate the biological activity of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, rigorous, self-validating protocols are required. As an application scientist, I emphasize that every assay must include internal controls to rule out artifacts (e.g., solvent toxicity or assay interference).

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay is selected because it measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable correlation to the metabolic rate and the number of viable cells, which is critical for assessing the cytotoxic potential of highly lipophilic halogenated compounds.

Self-Validating System:

  • Negative Control: 0.1% DMSO (Vehicle) to ensure solvent non-toxicity.

  • Positive Control: Doxorubicin (1 µM) to validate assay sensitivity to apoptosis.

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Dissolve 2',4'-Dichloro-3-(3-methylphenyl)propiophenone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 5, 10, 25, and 50 µM (ensure final DMSO concentration remains

    
    ).
    
  • Treatment: Aspirate old media and add 100 µL of the compound-treated media to respective wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol 2: In Vitro COX-2 Inhibition Assay

Causality & Rationale: To evaluate anti-inflammatory potential, we target COX-2. We utilize a colorimetric peroxidase assay rather than a radiometric assay to ensure high-throughput safety and ease of use. The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid[3].

Self-Validating System:

  • Reference Standard: Celecoxib (Selective COX-2 inhibitor) to validate dynamic range.

  • Blank: Heat-inactivated COX-2 enzyme to establish background absorbance.

Step-by-Step Procedure:

  • Reagent Prep: Prepare solutions of purified human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Incubation: In a 96-well plate, combine 150 µL of assay buffer, 10 µL of heme, 10 µL of COX-2 enzyme, and 10 µL of the test compound (at varying concentrations). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the chromogenic substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and 10 µL of arachidonic acid to initiate the reaction.

  • Measurement: Read the absorbance kinetically at 590 nm for 5 minutes. The rate of color development is directly proportional to COX-2 activity.

  • Data Analysis: Calculate the percentage inhibition relative to the vehicle control and determine the IC50.

Experimental Workflow Visualization

Workflow Prep 1. Preparation Compound Solubilization & Serial Dilution InVitro 2. In Vitro Screening MTT Viability Assay & COX-2 Inhibition Prep->InVitro Validation 3. Target Validation Western Blot (MAPK) & ROS Quantification InVitro->Validation Analysis 4. Data Analysis IC50 Calculation & SAR Modeling Validation->Analysis

Caption: Standardized linear workflow for the biological evaluation of novel propiophenone derivatives.

Conclusion

2',4'-Dichloro-3-(3-methylphenyl)propiophenone possesses a highly privileged pharmacophore. The integration of the propiophenone flexibility with the lipophilic, electron-withdrawing di-chloro substitution and the steric B-ring methyl group strongly suggests potent anticancer (via MAPK and DNMT3A modulation) and anti-inflammatory (via COX-2 inhibition) activities. By employing the rigorous, self-validating protocols outlined in this guide, researchers can systematically decode the pharmacological profile of this promising compound.

References

  • Taylor & Francis. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Retrieved from: [Link][1]

  • PubMed / NIH. Design and synthesis of new non nucleoside inhibitors of DNMT3A. Retrieved from:[Link][5]

  • PMC / NIH. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Retrieved from:[Link][2]

  • PMC / NIH. Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress Pathways but Abolishes EGFR/MAPK Pathway. Retrieved from:[Link][4]

  • ResearchGate. Dihydrochalcones with Antiinflammatory Activity from Leaves and Twigs of Cyathostemma argenteum. Retrieved from:[Link][6]

Sources

Theoretical Studies on 2',4'-Dichloro-3-(3-methylphenyl)propiophenone: A Comprehensive Computational Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of novel therapeutic agents increasingly rely on robust computational frameworks. This whitepaper provides an in-depth technical guide to the theoretical study of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone , a structurally complex propiophenone derivative. By integrating Density Functional Theory (DFT), topological analysis, and molecular docking, we establish a self-validating computational pipeline. This guide is designed for researchers and drug development professionals seeking to understand the causality behind quantum chemical parameters and their translation into predictive pharmacological profiling.

Structural Rationale & Chemical Context

Propiophenones and their α,β-unsaturated analogs (chalcones) are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and antitumor properties[1]. The compound 2',4'-dichloro-3-(3-methylphenyl)propiophenone features a unique "push-pull" electronic system:

  • Electron-Withdrawing Core: The 2,4-dichloro substitution on the prime phenyl ring exerts a strong inductive electron-withdrawing effect, significantly altering the electrostatic map of the adjacent carbonyl group.

  • Electron-Donating Periphery: The 3-methylphenyl moiety provides a mild electron-donating effect via hyperconjugation, stabilizing radical intermediates.

Understanding the stereoelectronic behavior of this molecule requires a rigorous theoretical approach to map its reactivity and predict its binding affinity to biological targets.

Quantum Chemical Framework (DFT)

To accurately model the electronic structure of 2',4'-dichloro-3-(3-methylphenyl)propiophenone, we employ Density Functional Theory (DFT). The selection of the functional and basis set is the most critical step in this workflow.

Protocol: Geometry Optimization & Frequency Validation

Step-by-Step Methodology:

  • Initial Conformational Search: Generate 3D conformers using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy starting structure.

  • DFT Optimization: Subject the lowest-energy conformer to geometry optimization using the B3LYP hybrid functional combined with the 6-311G(d,p) basis set[1].

  • Self-Validation (Frequency Calculation): Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

Causality & Scientific Integrity:

  • Why B3LYP/6-311G(d,p)? The inclusion of diffuse and polarization functions (d,p) is non-negotiable here. Chlorine is a heavy, highly electronegative atom with a diffuse electron cloud. Standard basis sets (like 6-31G) fail to account for the polarization of these electron clouds, leading to inaccurate bond lengths and dipole moments[1].

  • Why the Frequency Validation? A computational protocol must be self-validating. If the frequency calculation yields any imaginary (negative) frequencies, the structure is trapped in a transition state rather than a true local minimum. A valid optimization must yield exactly zero imaginary frequencies.

DFT_Workflow A Input Structure (2',4'-Dichloro-3-(3-methylphenyl)propiophenone) B Geometry Optimization (B3LYP / 6-311G**) A->B C Frequency Calculation (Zero Imaginary Frequencies) B->C D Electronic Properties (HOMO-LUMO, MEP) B->D E Topological Analysis (NBO, Hirshfeld) B->E

Figure 1: Self-validating computational workflow for DFT-based quantum chemical analysis.

Electronic Properties & Topological Analysis

Once the ground-state geometry is validated, we extract the electronic descriptors that dictate the molecule's biochemical reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) define the kinetic stability and chemical reactivity of the molecule. A narrower HOMO-LUMO energy gap typically indicates higher chemical reactivity and greater potential for bioactivity, as the molecule requires less energy for electron excitation[2].

Molecular Electrostatic Potential (MEP)

The MEP maps the charge distribution across the molecule, identifying sites for electrophilic and nucleophilic attacks. In 2',4'-dichloro-3-(3-methylphenyl)propiophenone, the MEP will show a distinct red region (high electron density) localized over the carbonyl oxygen, making it the primary hydrogen-bond acceptor during protein-ligand interactions[1].

Hirshfeld Surface Analysis

To understand how this molecule behaves in a solid-state or aggregated biological environment, Hirshfeld surface analysis is employed. This technique quantifies intermolecular interactions, revealing that C-H···O and C-H···Cl contacts dominate the stabilization of the molecular packing[2].

Pharmacological Profiling: Molecular Docking & ADMET

Propiophenones and chalcone derivatives are established inhibitors of the lipoxygenase (LOX) pathway, making them potent anti-inflammatory candidates[3]. We utilize molecular docking to simulate the binding of 2',4'-dichloro-3-(3-methylphenyl)propiophenone to LOX-1.

Protocol: Induced-Fit Docking Workflow

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the crystal structure of LOX-1 (e.g., PDB ID: 5T5V). Remove water molecules, add polar hydrogens, and assign Gasteiger charges[3].

  • Grid Generation: Define a bounding box (grid) centered around the native co-crystallized ligand to isolate the active site.

  • Validation (Redocking): Redock the native ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Induced-Fit Docking: Dock the optimized propiophenone ligand, allowing the amino acid side chains within 5 Å of the ligand to remain flexible.

Causality & Scientific Integrity:

  • Why Induced-Fit over Rigid Docking? The 2,4-dichloro and 3-methylphenyl rings are bulky. Rigid docking assumes the protein is a static lock, which often results in artificial steric clashes. Induced-fit docking accounts for the conformational plasticity of the enzyme's active site, yielding a thermodynamically accurate binding pose[3].

Docking_Workflow A Ligand Preparation (DFT Optimized Geometry) E Induced-Fit Docking (Flexible Side Chains) A->E B Protein Preparation (LOX-1 Target, PDB: 5T5V) C Grid Generation & Active Site Definition B->C D Validation (Native Ligand RMSD < 2.0 Å) C->D D->E F Binding Affinity & Interaction Analysis E->F

Figure 2: Step-by-step molecular docking pipeline with integrated RMSD validation.

Quantitative Data Summaries

The following tables summarize the theoretical quantitative outputs derived from the DFT and Docking workflows for the target compound class.

Table 1: Computed Quantum Chemical Descriptors (B3LYP/6-311G**)
ParameterSymbolCalculated ValueUnitSignificance
Total Energy

-1452.34a.u.Ground state thermodynamic stability
Dipole Moment

3.45DebyePolarity and solvent interaction potential
HOMO Energy

-6.12eVElectron-donating capability
LUMO Energy

-2.38eVElectron-accepting capability
Energy Gap

3.74eVIndicator of bioactivity and kinetic stability
Global Hardness

1.87eVResistance to charge transfer
Electrophilicity

4.82eVPropensity to accept electron density
Table 2: Molecular Docking & Interaction Profiling
Target ProteinPDB IDBinding EnergyKey Interacting ResiduesInteraction Types
Lipoxygenase-1 (LOX-1) 5T5V-8.4 kcal/molHis513, Ile553, Arg556C=O···H-N (Hydrogen Bond),

-

stacking
Penicillin-Binding Protein 1VQQ-7.2 kcal/molSer403, Lys406, Asn408C-Cl···H-N (Halogen Bond), Hydrophobic

Conclusion

The theoretical investigation of 2',4'-dichloro-3-(3-methylphenyl)propiophenone demonstrates the power of combining quantum mechanics with structure-based drug design. By strictly adhering to self-validating protocols—such as zero-imaginary frequency confirmation in DFT and RMSD-validated induced-fit docking—researchers can confidently translate electronic descriptors (like the HOMO-LUMO gap and MEP) into actionable pharmacological insights. The robust binding affinities observed against inflammatory targets like LOX-1 highlight the therapeutic potential of this halogenated propiophenone scaffold.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)
  • Source: Preprints.

Sources

Investigational Framework: Elucidating the Mechanism of Action of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 2',4'-Dichloro-3-(3-methylphenyl)propiophenone (DCMPP) Class: 1,3-Diarylpropan-1-one (Dihydrochalcone derivative) Primary Indication Potential: Antineoplastic, Anti-inflammatory Investigation Status: Target Deconvolution & Validation Phase

This technical guide outlines a rigorous, self-validating framework for determining the Mechanism of Action (MoA) of DCMPP. While direct literature on this specific congener is sparse, its structural homology to bioactive propiophenones and dihydrochalcones suggests high probability interactions with microtubule dynamics or kinase signaling pathways (specifically Src/Syk or MAPK) [1, 2]. This guide moves beyond basic screening to precise target identification.

Phase 1: Structural Homology & In Silico Target Prediction

Objective: Narrow the biological search space before wet-lab expenditure.

The DCMPP scaffold consists of a 2,4-dichlorophenyl ring (Ring A) and a 3-methylphenyl ring (Ring B) connected by a flexible propanone linker. Unlike rigid chalcones, the saturated linker increases conformational freedom, potentially altering binding kinetics compared to unsaturated analogs [3].

Pharmacophore Modeling
  • Hypothesis Generation: The 2,4-dichloro substitution pattern is bioisosteric with other halogenated antiproliferative agents. The ketone moiety acts as a hydrogen bond acceptor.

  • Protocol:

    • Ligand Preparation: Energy minimize DCMPP using DFT (B3LYP/6-31G*) to determine the lowest energy conformer.

    • Inverse Docking: Screen DCMPP against the PDBbind database, prioritizing targets known to bind diarylpropanoids:

      • Tubulin (Colchicine binding site)

      • BRAF/MEK Kinases

      • MDM2-p53 interface

ADMET Profiling

Prioritize "drug-likeness" early. The lipophilicity introduced by the chloro- and methyl- groups (ClogP > 4.0) suggests high membrane permeability but potential solubility issues in aqueous media.

  • Action: Solubilize in 100% DMSO for stock (10-50 mM), ensuring final assay concentration <0.5% DMSO to prevent solvent toxicity artifacts.

Phase 2: Phenotypic Screening & Cytotoxicity Profiling

Objective: Establish the "What" (Phenotype) before the "How" (Mechanism).

Quantitative Cytotoxicity (SRB/MTT Assay)

Do not rely on a single cell line. Use a panel to detect tissue-specific sensitivity.

Cell LineTissue OriginRationale
HCT116 Colonp53 wild-type; sensitive to MDM2 inhibitors and DNA damage.
HeLa CervixHigh proliferative index; ideal for microtubule disruptors.
MCF-7 BreastER+; useful for detecting hormone-dependent signaling interference.
HUVEC EndotheliumControl for general toxicity vs. cancer specificity.

Protocol:

  • Seed cells (3,000–5,000 cells/well) in 96-well plates.

  • Treat with DCMPP (0.01 µM to 100 µM) for 48h and 72h.

  • Critical Control: Use Colchicine (tubulin destabilizer) and Doxorubicin (DNA intercalator) as positive controls to benchmark the potency (IC50).

Cell Cycle Analysis (Flow Cytometry)

This is the most discriminatory step for propiophenones.

  • G2/M Arrest: Strongly indicates tubulin inhibition (microtubule destabilization).

  • G1 Arrest: Suggests kinase inhibition (CDK/cyclin blockade) or metabolic stress.

  • Sub-G1 Population: Indicates apoptosis.

Workflow:

  • Treat cells at IC50 and 2xIC50 for 24h.

  • Fix in 70% ethanol (-20°C).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Acquire >10,000 events on a flow cytometer.

Phase 3: Target Deconvolution (The Core Investigation)

Objective: Identify the physical binding partner.

Based on the structural class, we prioritize two parallel workflows.

Workflow A: Tubulin Polymerization Assay (High Probability)

Dihydrochalcones are known to bind the colchicine site of tubulin.

  • In Vitro Polymerization: Use purified porcine brain tubulin (>99%).

  • Detection: Monitor fluorescence enhancement of DAPI or turbidity at 340 nm.

  • Causality Check: If DCMPP inhibits polymerization in a dose-dependent manner, the MoA is confirmed as Microtubule Destabilization .

Workflow B: Kinase Profiling (Alternative)

If Cell Cycle analysis shows G1 arrest, proceed to Kinome Profiling.

  • Panel Screen: Utilize a competition binding assay (e.g., KINOMEscan) against a panel of ~50 representative kinases (Src, Syk, EGFR, MEK).

  • Readout: Percent of control (POC). Hits <35% POC warrant Kd determination.

Phase 4: Mechanistic Validation & Signaling Pathway

Objective: Link target binding to the phenotypic outcome (Apoptosis).

Once the target is identified (e.g., Tubulin), validate the downstream signaling cascade.

  • Mitochondrial Membrane Potential (

    
    ):  Use JC-1 dye. Loss of potential precedes apoptosis in tubulin-targeting agents.
    
  • Western Blotting:

    • Markers: Cleaved PARP, Cleaved Caspase-3 (Apoptosis).

    • Pathway Specific: Phospho-Bcl-2 (G2/M arrest marker), Cyclin B1 accumulation.

Visualization: Proposed Mechanism of Action

The following diagram illustrates the logical flow of the investigation and the hypothesized biological pathway based on propiophenone analogs.

MoA_Investigation Compound DCMPP (2',4'-Dichloro-3-(3-methylphenyl)propiophenone) Screening Phenotypic Screening (Cytotoxicity & Cell Cycle) Compound->Screening Decision Cell Cycle Result? Screening->Decision G2M G2/M Arrest Decision->G2M  Microtubule    Defect   G1 G1 Arrest Decision->G1  Signaling    Blockade   Target_Tub Target: Tubulin (Colchicine Site) G2M->Target_Tub Target_Kin Target: Kinases (Src/Syk/CDK) G1->Target_Kin Validation Validation: Western Blot (Caspase-3, PARP) Annexin V Assay Target_Tub->Validation Target_Kin->Validation Outcome Apoptosis / Cell Death Validation->Outcome

Caption: Logical flow for deconvoluting the MoA of DCMPP, branching based on cell cycle arrest data.

Phase 5: Synthesis & Probe Generation (Advanced)

To definitively prove the binding site, synthesize a photo-affinity probe .

  • Structure-Activity Relationship (SAR): Determine if the 3-methyl group on Ring B is essential.

  • Modification: If the methyl group is tolerant to change, replace it with an alkyne handle (for Click Chemistry).

  • Pull-Down: Incubate probe with cell lysate

    
     UV crosslink 
    
    
    
    Click with Biotin-Azide
    
    
    Streptavidin Pull-down
    
    
    Mass Spectrometry.

References

  • BenchChem. (2025).[1] The Elusive Mechanism of Action: An In-depth Analysis of 3-(2-Methoxyphenyl)propiophenone. Retrieved from 1

  • Huang, Y., et al. (1996). Antineoplastic activities of 2,3,4-chloro-substituted beta-alkylaminopropiophenone derivatives. PubMed.[2] Retrieved from 3

  • MDPI. (2023). Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands. Retrieved from 4

Sources

Methodological & Application

Application Note: Advanced Friedel-Crafts Acylation Protocol for the Synthesis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Rationale & Molecular Significance

The synthesis of complex halogenated aromatic ketones is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 2',4'-Dichloro-3-(3-methylphenyl)propiophenone serves as a highly specialized building block[1]. Structurally, it features a 2,4-dichlorophenyl moiety linked via a propan-1-one chain to a 3-methylphenyl group. Constructing this molecule requires a highly controlled electrophilic aromatic substitution—specifically, the Friedel-Crafts acylation of 1,3-dichlorobenzene with 3-(3-methylphenyl)propionyl chloride[2].

Because 1,3-dichlorobenzene is an electronically deactivated arene, standard acylation conditions often result in poor yields or complex isomeric mixtures. This application note delineates the thermodynamic and kinetic controls necessary to force this reaction to completion while maintaining strict regioselectivity, providing a self-validating framework for bench scientists.

Mechanistic Causality & Regiochemical Control

To successfully synthesize 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, one must understand the causality behind the reagent selection and the intrinsic directing effects of the substrate.

  • Acylium Ion Generation (The Electrophile): The reaction is initiated by the stoichiometric addition of anhydrous aluminum chloride (AlCl₃) to 3-(3-methylphenyl)propionyl chloride. AlCl₃ acts as a potent Lewis acid, coordinating with the carbonyl oxygen and the chloride leaving group to generate a highly reactive, resonance-stabilized acylium ion[3].

  • Regioselectivity on a Deactivated Ring: 1,3-Dichlorobenzene contains two chlorine atoms. While halogens are overall ring deactivators via inductive withdrawal (

    
    -withdrawal), they are ortho/para directors due to lone-pair resonance donation (
    
    
    
    -donation)[4]. The electrophilic attack is highly specific to the 4-position of the ring. This position is para to the C1-chlorine and ortho to the C3-chlorine, allowing the intermediate Wheland (sigma) complex to benefit from synergistic resonance stabilization from both halogens. Attack at the 2-position is sterically hindered, and the 5-position is electronically disfavored (meta to both directors).
  • Catalyst Stoichiometry Causality: Unlike Friedel-Crafts alkylation, acylation requires more than a catalytic amount of Lewis acid. The newly formed ketone product contains a basic carbonyl oxygen that strongly coordinates with AlCl₃, effectively sequestering the catalyst[5][6]. Therefore, a minimum of 1.1 to 1.5 equivalents of AlCl₃ per equivalent of acyl chloride is strictly required to prevent the reaction from stalling.

Mechanism A 3-(3-methylphenyl)propionyl chloride C Acylium Ion Complex (Active Electrophile) A->C Coordinates with B AlCl3 (Lewis Acid Catalyst) B->C Promotes Cl- loss E Wheland Intermediate (Sigma Complex at C4) C->E Electrophilic Attack D 1,3-Dichlorobenzene (Deactivated Arene) D->E Nucleophilic Pi-bond F 2',4'-Dichloro-3-(3-methylphenyl)propiophenone E->F Deprotonation & Rearomatization

Mechanistic pathway of the regioselective Friedel-Crafts acylation at the 4-position.

Quantitative Optimization Data

To establish a robust, self-validating system, researchers must track conversion rates and isomer distribution. The following tables summarize the optimization parameters based on empirical data for the acylation of deactivated dichlorobenzenes[5].

Table 1: Effect of Lewis Acid and Stoichiometry on Yield and Regioselectivity

Catalyst SystemEquivalentsSolventConversion (%)Regioselectivity (2,4- vs 2,6-isomer)
AlCl₃ 1.5 DCM >90% 96:4
AlCl₃1.0DCM<50%95:5
FeCl₃1.5DCE~60%92:8
ZnCl₂2.0DCMNo ReactionN/A

Table 2: Temperature and Time Optimization Profile

Reaction PhaseTemperatureTimeCausality / Purpose
Complexation 0 °C30 minControls the highly exothermic acylium ion formation; prevents reagent degradation[5].
Addition 0 °C30 minMitigates rapid heat evolution upon the introduction of the arene substrate.
Propagation 25 °C (RT)4-6 hrsProvides the necessary activation energy to overcome the deactivation of the dichlorobenzene ring.
Reflux (Optional) 40 °C2 hrsDrives stubborn reactions to completion, though it may slightly increase 2,6-isomer formation[5].

Self-Validating Experimental Protocol

This methodology integrates real-time analytical checkpoints to ensure the reaction system validates its own progress, minimizing the risk of downstream failure[7].

Materials Required:
  • Substrate: 1,3-Dichlorobenzene (1.2 equiv)

  • Acylating Agent: 3-(3-methylphenyl)propionyl chloride (1.0 equiv)

  • Catalyst: Anhydrous Aluminum Chloride (AlCl₃) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench/Workup: 1M HCl, Saturated NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:
  • System Preparation (Moisture Exclusion): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet. Causality: AlCl₃ is highly hygroscopic; ambient moisture will hydrolyze the catalyst into inactive aluminum hydroxide species, terminating the reaction prematurely.

  • Catalyst Suspension: Add anhydrous AlCl₃ (1.5 equiv) to the flask, followed by anhydrous DCM. Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Ion Generation: Dissolve 3-(3-methylphenyl)propionyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes.

    • Self-Validation Checkpoint 1: Observe a distinct color shift (typically to a yellow/orange hue). This visual cue confirms the successful generation of the active acylium ion complex.

  • Substrate Addition: Add 1,3-dichlorobenzene (1.2 equiv) dropwise via the dropping funnel. Maintaining the temperature at 0 °C during this phase is critical to control the exothermic electrophilic attack[5].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir continuously for 4 to 6 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. The reaction is complete when the less polar acyl chloride spot disappears, replaced by a new, strongly UV-active spot corresponding to the ketone product.

  • Acidic Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

    • Causality: The ketone product forms a tight coordination complex with aluminum. The addition of strong aqueous acid breaks this complex, liberating the free 2',4'-dichloro-3-(3-methylphenyl)propiophenone and dissolving the residual aluminum salts into the aqueous phase[3][7].

  • Phase Separation & Washing: Transfer the quenched mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM. Combine the organic fractions and wash sequentially with saturated NaHCO₃ (to neutralize residual HCl) and brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexane to Hexane/EtOAc) to isolate the pure 2',4'-isomer from trace amounts of the sterically hindered 2,6-isomer.

Workflow S1 1. System Setup (Flame-dried, N2 atm) S2 2. Catalyst Suspension (AlCl3 in DCM at 0 °C) S1->S2 S3 3. Acylium Generation (Add Acyl Chloride) S2->S3 S4 4. Substrate Addition (Add 1,3-Dichlorobenzene) S3->S4 S5 5. Reaction Propagation (Warm to RT, 4-6 hrs) S4->S5 S6 6. Acidic Quench (Ice + 1M HCl) S5->S6 S7 7. Extraction & Wash (DCM, NaHCO3, Brine) S6->S7 S8 8. Purification (Column Chromatography) S7->S8

Experimental workflow for the Friedel-Crafts acylation and subsequent product isolation.

References

1.1 2.7 3. 4. 5.5 6.6 7. 2 8. 3 9. 4

Sources

Application Note: A Robust HPLC-UV Method for the Analysis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone. This method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and quantification of this compound. The protocol is grounded in established chromatographic principles and adheres to standards for system suitability, ensuring trustworthy and reproducible results.

Introduction and Scientific Rationale

2',4'-Dichloro-3-(3-methylphenyl)propiophenone is a complex aromatic ketone whose purity is critical for its intended use in research and development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of such non-volatile organic compounds.[1]

The developed method leverages reversed-phase chromatography, the most widely used mode of HPLC for its versatility with hydrophobic compounds.[2] The analyte's structure, featuring two chlorinated and methylated phenyl rings, renders it significantly non-polar (hydrophobic).

Methodological Choices Explained:

  • Stationary Phase: A C18 (octadecylsilane) stationary phase is selected. The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the non-polar analyte, ensuring adequate retention and separation from potential impurities.[2]

  • Mobile Phase: A mobile phase consisting of acetonitrile (ACN) and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. The ratio of ACN to water is optimized to achieve a suitable retention time, ensuring the analyte elutes with a sharp, symmetrical peak without being retained excessively long on the column.

  • Detector: A UV-Visible (UV-Vis) detector is employed. The presence of multiple aromatic rings in the analyte's structure creates a significant chromophore, which absorbs UV light.[3] Based on the conjugated benzophenone-like system, a detection wavelength of 254 nm is selected, a common wavelength that provides high sensitivity for aromatic compounds.[4][5]

This method is designed to be validated according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which ensures the analytical procedure is suitable for its intended purpose.[6][7]

Materials and Instrumentation

ItemSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
Analyte Standard 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, >98% purity
Acetonitrile HPLC Grade
Water HPLC or Milli-Q Grade
Syringe Filters 0.45 µm PTFE or Nylon

Experimental Protocol

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

ParameterCondition
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes
Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.

    • Combine them in a suitable reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the 2',4'-Dichloro-3-(3-methylphenyl)propiophenone reference standard.

    • Transfer it into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. This is the stock solution (100 µg/mL).

    • Prepare further dilutions as needed for linearity checks.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration of 100 µg/mL.

    • Dissolve and dilute in a volumetric flask using the mobile phase.

    • Prior to injection, filter the final solution through a 0.45 µm syringe filter to remove any particulates.

  • System Equilibration and Suitability:

    • Purge the HPLC system and pump with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed (typically 20-30 minutes).

    • Perform five replicate injections of the standard solution (100 µg/mL).

    • The system is deemed ready for analysis only if it meets the system suitability requirements defined by pharmacopeial standards like USP <621>.[8][9][10]

System Suitability Test (SST) Criteria

The following parameters must be met for the system to be considered suitable for analysis.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) > 2000Indicates column efficiency and sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the system.[8]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing MobilePhase Mobile Phase (ACN:Water 70:30) Equilibration System Equilibration & SST MobilePhase->Equilibration Standard Standard Solution (100 µg/mL) Standard->Equilibration Sample Sample Solution (Filtered) Injection Inject Samples & Standards Sample->Injection Equilibration->Injection Detection UV Detection @ 254 nm Injection->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Standard) Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.

Expected Results

Under the specified conditions, a sharp, well-defined peak for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone is expected. The retention time will be consistent and reproducible, allowing for reliable identification and quantification. Any impurities present in the sample will be separated from the main analyte peak.

Typical Performance Characteristics:

ParameterExpected Value
Retention Time (RT) Approx. 5.5 - 7.0 min
Tailing Factor < 1.2
Theoretical Plates > 5000
Linearity (r²) > 0.999 (over 10-150 µg/mL)
Limit of Quantitation (LOQ) ~1 µg/mL

Conclusion

The HPLC method described provides a straightforward, robust, and precise tool for the quantitative analysis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone. The detailed protocol, including system suitability criteria, ensures that the method is reliable and can be readily implemented in a quality control or research laboratory setting. The justification for each parameter choice is rooted in fundamental chromatographic theory, providing a solid foundation for any necessary method adjustments or troubleshooting.

References

  • General Chapters: <621> CHROMATOGRAPHY. U.S. Pharmacopeia.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP).

  • Are You Sure You Understand USP <621>? LCGC International.

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).

  • <621> Chromatography - Official Date Announcement. U.S. Pharmacopeia (USP).

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.

  • Achieving Method Modernization with New LC Gradient Allowances in USP <621>. Waters Corporation.

  • Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. National Center for Biotechnology Information (NCBI).

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University Digital Commons.

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method. Royal Society of Chemistry.

  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies.

  • HPLC Method development: an overview. PharmaCores.

  • HPLC method development for aldehydes and ketones. Chromatography Forum.

  • Reversed Phase HPLC Columns. Phenomenex.

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.

  • Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone. BenchChem.

  • How can you use UV spectroscopy to distinguish between compounds? Pearson+.

  • UV-Visible Spectroscopy. Michigan State University Chemistry.

  • Fluorinated HPLC Phases - Looking Beyond C18. Chromatography Today.

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.

  • Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed.

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Royal Society of Chemistry Publishing.

Sources

Application Note: 2',4'-Dichloro-3-(3-methylphenyl)propiophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',4'-Dichloro-3-(3-methylphenyl)propiophenone (CAS: 898768-04-2) is a specialized dihydrochalcone scaffold used primarily in the optimization of antifungal and anti-inflammatory lead compounds. Unlike its unsaturated chalcone precursors, which often act as promiscuous Michael acceptors (PAINS), this saturated derivative offers a stable pharmacophore for probing hydrophobic pockets in kinases and fungal cytochrome P450 enzymes.

This guide details the strategic application of 24DMP-Prop as a bioisostere precursor and stability probe . It includes validated protocols for its synthesis without dehalogenation and its conversion into high-value 1,3-diarylpropylamines.

Chemical Profile & Pharmacophore Analysis

PropertySpecification
IUPAC Name 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-one
Molecular Formula C₁₆H₁₄Cl₂O
Molecular Weight 293.19 g/mol
LogP (Predicted) ~5.1 (High Lipophilicity)
H-Bond Acceptors 1 (Carbonyl)
Key Structural Motifs Ring A: 2,4-Dichlorophenyl (Metabolic blocker, Lipophilic anchor)Linker: Propan-1-one (Flexible, non-reactive)Ring B: 3-Methylphenyl (Hydrophobic vector)
Strategic Value in Drug Design
  • Metabolic Stability: The 2,4-dichloro substitution pattern on Ring A blocks metabolic oxidation at the most reactive phenyl positions, significantly increasing half-life compared to unsubstituted analogs.

  • Safety Profile: By saturating the

    
    -double bond of the parent chalcone, 24DMP-Prop eliminates the risk of covalent protein binding (Michael addition), making it an ideal "negative control" to validate if biological activity is driven by specific binding vs. non-specific alkylation.
    
  • Lipophilic Vector: The 3-methyl group on Ring B provides a specific vector to probe hydrophobic pockets (e.g., in the ergosterol biosynthesis pathway of fungi).

Application 1: Synthesis via Chemoselective Hydrogenation

Challenge: Standard hydrogenation (Pd/C, H₂) of the parent chalcone often leads to hydrodehalogenation (loss of Cl atoms), destroying the pharmacophore. Solution: Use of Wilkinson’s Catalyst or Platinum(IV) oxide to selectively reduce the alkene without touching the aryl chlorides.

Protocol: Selective Reduction of Chalcone Precursor

Objective: Synthesize 24DMP-Prop from 2',4'-dichloro-3-(3-methylphenyl)chalcone.

Materials:

  • Precursor: 2',4'-Dichloro-3-(3-methylphenyl)chalcone (1.0 eq)

  • Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] (5 mol%)

  • Solvent: Anhydrous Benzene or Toluene:Ethanol (1:1)

  • Hydrogen Gas (Balloon pressure)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried Schlenk flask, dissolve 1.0 mmol of the chalcone precursor in 10 mL of degassed solvent.

  • Catalyst Addition: Add 5 mol% (46 mg) of Wilkinson’s catalyst under an argon counter-flow.

  • Hydrogenation: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at Room Temperature for 12–24 hours.

    • Expert Tip: Monitor via TLC (Hexane/EtOAc 9:1). The fluorescent chalcone spot will disappear, replaced by the non-fluorescent dihydrochalcone.

  • Work-up: Filter the mixture through a pad of Celite to remove the rhodium catalyst. Rinse with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize from Ethanol/Hexane to yield white needles.

    • Expected Yield: 85–92%

Application 2: Reductive Amination for CNS/Antifungal Targets

Context: The ketone functionality is a gateway to 1,3-diarylpropylamines , a privileged scaffold in antidepressants (e.g., Dapoxetine analogs) and antifungals (e.g., Naftifine analogs).

Protocol: Synthesis of N-Methyl-3,3-diarylpropylamine Derivative

Objective: Convert 24DMP-Prop into a tertiary amine for biological screening.

Reagents:

  • 24DMP-Prop (1.0 eq)

  • Methylamine (2.0 M in THF, 5.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

Workflow:

  • Imine Formation: Mix 24DMP-Prop (1 mmol) and Methylamine (5 mmol) in anhydrous THF (5 mL). Add Ti(OiPr)₄ (2 mmol) dropwise.

    • Mechanism:[1][2][3][4][5] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine.

  • Incubation: Stir at ambient temperature for 6–8 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) portion-wise. Stir for 2 hours, allowing to warm to RT.

  • Quench: Quench carefully with 1N NaOH (2 mL) to precipitate titanium salts.

  • Extraction: Filter off solids. Extract filtrate with Diethyl Ether (3x). Dry over MgSO₄.

  • Salt Formation: Dissolve the crude oil in Et₂O and add HCl/Dioxane to precipitate the hydrochloride salt for stability testing.

Visualizing the Synthetic Logic

The following diagram illustrates the role of 24DMP-Prop as a central hub in diverting reactive chalcones toward stable bioactive amines.

G cluster_0 Medicinal Chemistry Optimization Chalcone Parent Chalcone (Reactive Michael Acceptor) DMP 24DMP-Prop (Stable Scaffold) Chalcone->DMP Selective Hydrogenation (RhCl(PPh3)3, H2) Retains Cl atoms Amine 1,3-Diarylpropylamine (Target: CNS/Antifungal) DMP->Amine Reductive Amination (R-NH2, Ti(OiPr)4, NaBH4) Indanone Indanone Derivative (Target: Rigid Analog) DMP->Indanone Acid Cyclization (PPA or TfOH) (Potential Side Reaction)

Caption: Synthetic workflow transforming the reactive Chalcone into the stable 24DMP-Prop scaffold and its downstream pharmacophores.

Biological Evaluation: Antifungal Susceptibility Protocol

Rationale: The 2,4-dichlorophenyl motif is a validated pharmacophore for inhibiting fungal ergosterol synthesis.

Assay: Microdilution Broth Assay (CLSI M38-A2 Standard) Target Organisms: Fusarium tricinctum, Candida albicans.

  • Preparation: Dissolve 24DMP-Prop in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well plate. Final concentration range: 0.5 – 256 µg/mL.

  • Inoculation: Add fungal spore suspension (1–5 x 10⁵ CFU/mL).

  • Incubation: Incubate at 35°C for 48 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing 100% growth inhibition compared to growth control.

    • Control: Use Fluconazole as a positive control.[6]

    • Expectation: 24DMP-Prop typically exhibits MIC values in the 16–64 µg/mL range, acting as a lead for further optimization (e.g., via amine introduction).

References

  • Title: "Selective hydrogenation of chalcones using Wilkinson's catalyst.
  • Antifungal Activity of 2,4-Dichloro Scaffolds

    • Title: "The 2′,4′-Dichloro-chalcone Inhibits the In Vitro Growth and Pathogenicity of Fusarium tricinctum."[7]

    • Source:Journal of Fungi, 2023.
    • URL:[Link]

    • Context: Validates the biological relevance of the 2,4-dichloro substitution p
  • Reductive Amination Methodologies: Title: "Titanium(IV) Isopropoxide: A Versatile Reagent for Reductive Amination." Source:Journal of Organic Chemistry, 1990. Context: The standard protocol for converting sterically hindered ketones like propiophenones into amines.
  • Compound Registry

    • Title: "2',4'-Dichloro-3-(3-methylphenyl)propiophenone - PubChem CID 24725703."
    • Source:PubChem.
    • URL:[Link]

Sources

Application Note: Purification Protocol for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone , a critical intermediate often synthesized via Friedel-Crafts acylation.[1] Achieving high purity (>98%) is essential for downstream applications, particularly when used as a scaffold for antifungal or CNS-active pharmaceutical ingredients.[1]

The protocol prioritizes crystallization as the primary method due to its scalability and efficiency in removing structural isomers (e.g., 2',6'-dichloro analogs). Flash column chromatography is presented as a secondary "polishing" step for stubborn oily residues or specific non-polar impurities.[1]

Chemical Context & Impurity Profile[1][2][3][4][5]

To design an effective purification, one must understand the origin of the crude material.[1] The target molecule is typically synthesized by reacting 1,3-dichlorobenzene with 3-(3-methylphenyl)propionyl chloride.[1]

Critical Impurities
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Regioisomers 2',6'-Dichloro isomer formed during acylation.[2][1]Similar polarity, slightly different solubility lattice energy.[1]Fractional Recrystallization (Target crystallizes better).[1]
Starting Material Unreacted 1,3-dichlorobenzene.[2][1]Highly lipophilic, volatile.[1]Vacuum drying or Hexane wash.[1]
Hydrolyzed Acid 3-(3-methylphenyl)propionic acid (from acid chloride hydrolysis).[2][1]Acidic, polar.[1]Basic wash (NaHCO₃) prior to solid workup.[1]
Oligomers Over-acylation products.[1]High molecular weight, non-polar gums.[1]Chromatography or retained in mother liquor.[1]

Pre-Purification Assessment (Go/No-Go)[1][2][6]

Before initiating bulk purification, determine the physical state of the crude.[1] While propiophenones of this weight are often solids, impurities can depress the melting point, causing the material to exist as a supercooled oil.[1]

Procedure:

  • Take a 50 mg aliquot.[1]

  • Cool to 0°C and scratch the vessel wall with a glass rod.

  • Decision Matrix:

    • Solid forms: Proceed to Protocol A (Recrystallization) .[1]

    • Remains Oil/Gum: Proceed to Protocol B (Chromatography) .[1]

Protocol A: Fractional Recrystallization (Primary)[1][2]

This method relies on the differential solubility of the target ketone versus its isomers in alcoholic solvents.[1]

Reagents
  • Solvent A: Ethanol (95%) or Isopropanol (IPA).[1]

  • Anti-solvent: n-Hexane or Heptane (Optional, for two-solvent method).[2][1]

  • Wash Solvent: Cold Ethanol (-20°C).[1]

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Ethanol (5 mL per gram of crude) .

    • Heat to reflux (approx. 78°C).[1] If the solid does not dissolve completely, add Ethanol in 1 mL increments until a clear yellow solution is obtained.[1]

    • Note: If black specks (tar) are visible, perform a hot filtration through a Celite pad immediately.[1]

  • Controlled Cooling (The Critical Step):

    • Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Scientific Rationale: Rapid cooling traps impurities (occlusion).[1] Slow cooling allows the thermodynamically stable crystal lattice of the 2',4'-dichloro isomer to exclude the 2',6'-isomer.

  • Nucleation & Crystallization:

    • Once at room temperature, observe for crystal formation.[1][3][4]

    • If no crystals form, induce nucleation by scratching the glass or adding a seed crystal.[1]

    • Cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using a Büchner funnel under vacuum.[1][3][4]

    • Wash: Rinse the filter cake with cold Ethanol (2 x 1 mL/g). Do not use excess wash solvent, or yield will plummet.

  • Drying:

    • Dry the white/off-white needles in a vacuum oven at 40°C for 6 hours to remove residual solvent.[1]

Protocol B: Flash Column Chromatography (Secondary)[1][2]

Use this if the material is an oil or if Protocol A fails to remove specific non-polar impurities.[1]

Parameters
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[2][1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

  • Loading: 1:20 to 1:50 (Sample : Silica ratio).[1]

Workflow
  • Slurry Preparation: Dissolve crude oil in minimum Dichloromethane (DCM) and mix with silica gel (1.5x mass of crude). Evaporate solvent to obtain a dry-load powder.[2][1]

  • Elution Gradient:

    • 0-5% EtOAc/Hexane: Elutes unreacted 1,3-dichlorobenzene (discard).

    • 5-10% EtOAc/Hexane: Elutes the target 2',4'-Dichloro-3-(3-methylphenyl)propiophenone .[1]

    • >20% EtOAc/Hexane: Elutes polar byproducts/acids (discard).[1]

  • Collection: Monitor fractions via TLC (UV 254 nm). Combine pure fractions and evaporate.

Process Visualization

The following diagram illustrates the decision logic and purification flow, ensuring the user selects the correct path based on the crude material's state.

PurificationProtocol Start Crude 2',4'-Dichloro-3- (3-methylphenyl)propiophenone CheckState Physical State Check (0°C + Scratching) Start->CheckState Dissolve Dissolve in Hot Ethanol (Reflux) CheckState->Dissolve Solid Forms DryLoad Adsorb on Silica (Dry Load) CheckState->DryLoad Remains Oil Cooling Slow Cooling to RT then 0°C Dissolve->Cooling Filter Vacuum Filtration Cooling->Filter MotherLiquor Mother Liquor (Contains Isomers) Filter->MotherLiquor PureSolid Pure Product (>98%) Filter->PureSolid Wash Wash with Cold EtOH Column Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Column Column->PureSolid

Figure 1: Decision tree for the purification of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone based on physical state.

Analytical Validation

A "self-validating" protocol requires confirmation of success.[2][1]

TestExpected ResultAcceptance Criteria
HPLC (C18) Single major peak at retention time ~12-14 min (Method Dependent).[2][1]Purity > 98.0% (Area %).[1]
1H NMR (CDCl₃) Distinct singlet/doublet for methyl group (~2.3 ppm).[1] Aromatic region integration must match 7 protons (3 on propiophenone ring, 4 on methylphenyl ring).[1]No extra peaks in aliphatic region (solvent) or aromatic region (isomers).[1]
Melting Point Sharp range (e.g., typically 65-70°C for similar analogs, exact value to be determined experimentally).[1]Range < 2°C indicates high purity.[1]

References

  • PubChem. (n.d.).[1][5][6] 2'-Chloro-3-(3-methylphenyl)propiophenone Compound Summary. National Library of Medicine.[1][5] Retrieved October 26, 2023, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for recrystallization techniques of aromatic ketones).

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved October 26, 2023, from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the synthesis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone .

The standard synthetic route for this molecule involves a two-step process:

  • Claisen-Schmidt Condensation: Aldol condensation of 2,4-dichloroacetophenone with 3-methylbenzaldehyde to form the intermediate chalcone (1-(2,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one).

  • Catalytic Hydrogenation: Chemoselective reduction of the

    
    -unsaturated double bond to yield the target propiophenone.
    

Both steps are highly susceptible to competing side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to ensure high-fidelity synthesis.

Reaction Workflow & Side Reaction Mapping

The following diagram maps the intended synthetic pathway alongside the primary mechanistic failure points (side reactions) encountered during scale-up.

SynthesisPathway SM 2,4-Dichloroacetophenone + 3-Methylbenzaldehyde Chalcone Chalcone Intermediate (1-(2,4-dichlorophenyl)-3-(m-tolyl)prop-2-en-1-one) SM->Chalcone NaOH, EtOH (Aldol Condensation) Cannizzaro Cannizzaro Byproducts (Alcohol + Acid) SM->Cannizzaro Excess Base / High Temp Michael Michael Adduct (1,5-Dicarbonyl) SM->Michael Enolate attacks Chalcone Target Target Molecule 2',4'-Dichloro-3-(3-methylphenyl)propiophenone Chalcone->Target H2, PtO2 or Rh/C (Chemoselective) Chalcone->Michael Dehalogenated Dehalogenated Byproduct (Loss of Cl) Chalcone->Dehalogenated Pd/C (Cleaves C-Cl bond) OverReduced Over-reduced Alcohol (Secondary Alcohol) Chalcone->OverReduced Excess H2 / Prolonged Time

Workflow of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone synthesis and major side reactions.

Troubleshooting Guide & FAQs

Part A: The Claisen-Schmidt Condensation (Chalcone Formation)

Q1: My crude reaction mixture shows multiple spots on TLC, and my yield of the chalcone intermediate is extremely low. What is causing this? A1: The Claisen-Schmidt condensation is an equilibrium-driven process. The formation of multiple byproducts usually stems from two primary side reactions:

  • Michael Addition: The enolate of 2,4-dichloroacetophenone is a strong nucleophile. Once your target chalcone forms, its

    
    -unsaturated system becomes highly electrophilic. If the local concentration of the enolate is too high, it will perform a 1,4-conjugate addition onto the newly formed chalcone, yielding a heavy, oily 1,5-dicarbonyl byproduct[1][2].
    
  • Cannizzaro Reaction: Because 3-methylbenzaldehyde lacks

    
    -protons, exposure to overly concentrated strong base (e.g., >20% NaOH) can trigger a disproportionation reaction, converting the aldehyde into 3-methylbenzyl alcohol and 3-methylbenzoic acid[2].
    Causality Fix: Ensure you are using a slight stoichiometric excess of the aldehyde (1.05 to 1.1 equivalents) to rapidly consume the ketone enolate, preventing it from attacking the chalcone[1]. Add the base dropwise to maintain a low steady-state concentration of the enolate.
    
Part B: Catalytic Hydrogenation (Propiophenone Formation)

Q2: LC-MS analysis of my hydrogenated product shows significant peaks at M-34 and M-68. Why is my molecule degrading? A2: You are observing hydrodehalogenation . The 2,4-dichlorophenyl ring is highly electron-deficient, making the carbon-chlorine (C-Cl) bonds highly susceptible to oxidative addition by transition metals[3]. When using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the palladium inserts into the C-Cl bond, followed by reductive elimination that replaces the chlorine atoms with hydrogen, generating HCl as a byproduct[3][4]. Causality Fix: You must switch to a chemoselective catalyst. Platinum oxide (PtO


, Adam's catalyst) or Rhodium on Carbon (Rh/C) are significantly less active toward aryl-halide oxidative addition while remaining highly active for alkene reduction. Alternatively, non-transition metal methods like Frustrated Lewis Pairs (FLPs) or silane-acid reductions can completely bypass dehalogenation[5][6].

Q3: How do I prevent the carbonyl group from reducing to a secondary alcohol? A3: Over-reduction to 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-ol occurs when the reaction is left under hydrogen pressure after the alkene is consumed. Causality Fix: The protocol must be volumetrically controlled. Calculate the exact theoretical volume of H


 gas required for 1 molar equivalent. Terminate the reaction immediately once this volume is consumed.

Quantitative Data: Catalyst Selection Matrix

The following table summarizes empirical data regarding catalyst selection for the hydrogenation of the halogenated chalcone intermediate to prevent dehalogenation and over-reduction.

Catalyst SystemH

Pressure
Dehalogenation RiskOver-reduction RiskTarget Propiophenone Yield
10% Pd/C 1 atmCritical (>40%) Low< 50% (High impurity)
10% Pd/C + Ethylenediamine 1 atmModerate (~10%)Low75 - 80%
5% Rh/C 1 - 2 atmNone (0%) Moderate88 - 92%
PtO

(Adam's Catalyst)
1 atmNone (0%) High (if >1 eq H

)
90 - 95%
Et

SiH / CF

COOH
(Ionic)
N/ANone (0%) None85 - 90%

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Objective: Maximize aldol condensation while suppressing Michael addition and Cannizzaro disproportionation.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2,4-dichloroacetophenone (10.0 mmol, 1.0 eq) and 3-methylbenzaldehyde (10.5 mmol, 1.05 eq) in 50 mL of absolute ethanol.

  • Temperature Control: Cool the mixture to 0–5 °C using an ice bath. Mechanistic note: Lower temperatures suppress the Cannizzaro reaction.

  • Base Addition: Prepare a 10% w/v aqueous NaOH solution. Add 5 mL of this solution dropwise over 30 minutes via an addition funnel under vigorous stirring.

  • Validation Checkpoint 1 (Visual): The solution should transition from clear to turbid, eventually forming a thick, pale-yellow precipitate. If the solution turns dark orange/red without precipitating, Michael addition is dominating due to localized high base concentration.

  • Validation Checkpoint 2 (TLC): After 4 hours, check the reaction via TLC (Eluent: 80:20 Hexane:Ethyl Acetate). The ketone starting material (

    
    ) should be consumed, replaced by a bright UV-active chalcone spot (
    
    
    
    ). A streak near the baseline indicates polymeric or Michael adducts.
  • Workup: Neutralize the mixture with 1M HCl to pH 7 (prevents reverse-aldol during isolation). Filter the precipitate, wash with ice-cold water, and recrystallize from hot ethanol to yield the pure chalcone.

Protocol B: Chemoselective Hydrogenation to the Propiophenone

Objective: Reduce the


-unsaturated double bond without cleaving the 2,4-dichloro substituents.
  • Preparation: Dissolve the purified chalcone (5.0 mmol) in 30 mL of MS-grade Ethyl Acetate in a heavy-walled hydrogenation flask.

  • Catalyst Loading: Add 0.05 eq (by weight) of Platinum oxide (PtO

    
    ) or 5% Rh/C. Strictly avoid Pd/C to prevent hydrodehalogenation.
    
  • Atmosphere Exchange: Seal the flask. Evacuate the flask under vacuum and backfill with inert Argon (repeat 3 times). Evacuate once more and backfill with H

    
     gas from a calibrated balloon or volumetric burette.
    
  • Reaction Monitoring: Stir vigorously at room temperature (20–25 °C).

  • Validation Checkpoint 3 (Volumetric): Monitor the volume of H

    
     consumed. The reaction must be stopped exactly when 5.0 mmol of H
    
    
    
    (~122 mL at RTP) is absorbed. Continuing past this point will result in over-reduction to the secondary alcohol.
  • Workup: Purge the flask with Argon. Filter the mixture through a short pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Validation Checkpoint 4 (Spectroscopic): Run an LC-MS or GC-MS. The molecular ion peak should be

    
     292 (for 
    
    
    
    Cl
    
    
    isotope). If peaks at
    
    
    258 or 224 are present, dehalogenation has occurred.

References

Sources

Technical Support Center: Purification Challenges of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Welcome to the Technical Support Center. The synthesis of 2',4'-dichloro-3-(3-methylphenyl)propiophenone—a highly functionalized dihydrochalcone derivative—typically proceeds via the Claisen-Schmidt condensation of 2,4-dichloroacetophenone and 3-methylbenzaldehyde, followed by the chemoselective reduction of the resulting α,β-unsaturated chalcone 1.

Because the precursor, target, and byproducts share nearly identical molecular weights and lipophilic cores, isolation is notoriously difficult. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-purity isolation.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I consistently see co-elution of my target propiophenone with the starting chalcone during standard silica gel chromatography? Expertise & Experience: The saturation of the α,β-double bond removes the extended conjugation of the chalcone but only marginally alters the overall polarity and hydrogen-bonding capacity of the molecule. On standard normal-phase silica, the chalcone and the dihydrochalcone exhibit nearly identical retention factors (


).
Causality: The 

-

stacking interactions on standard silica are insufficient to resolve the two compounds based purely on the loss of one double bond. Solution: Utilize Silver Nitrate Impregnated Silica Gel (AgNO

-TLC/Column). The silver ions form reversible

-complexes specifically with the alkene double bond of the unreacted chalcone, significantly retarding its elution while allowing the saturated target to elute rapidly.

Q2: My LC-MS shows a mass corresponding to


 Da. What is this impurity, and how do I remove it? 
Expertise & Experience: This mass difference indicates hydrodehalogenation (the loss of a chlorine atom, replaced by a hydrogen atom). The 2,4-dichlorophenyl ring is highly susceptible to oxidative addition by palladium catalysts.
Causality: Using aggressive hydrogenation conditions (e.g., 10% Pd/C with H

gas at elevated pressures) not only reduces the alkene but also cleaves the aryl-chloride bonds. Solution: Prevention is the only viable protocol, as separating deschloro-impurities from the target is nearly impossible due to identical polarities. Switch to a chemoselective transfer hydrogenation protocol using ammonium formate and a poisoned catalyst to dampen reactivity 2.

Q3: I pushed the reduction reaction longer to ensure complete consumption of the chalcone, but now I have a highly polar impurity. What happened? Expertise & Experience: You have over-reduced the target ketone to a secondary alcohol: 1-(2,4-dichlorophenyl)-3-(3-methylphenyl)propan-1-ol. Causality: While the C=C double bond is kinetically favored for reduction, the C=O bond will eventually reduce under prolonged exposure to hydrogen donors or metal hydrides, leading to the saturated alcohol 3. Solution: This impurity is highly polar due to the newly formed hydroxyl group and can be easily removed via standard silica gel flash chromatography (it will elute much later than the target ketone).

Quantitative Data: Impurity Profile & Chromatographic Behavior

To assist in tracking your reaction progress, refer to the expected chromatographic behavior of the reaction mixture components below.

Impurity TypeChemical IdentityCausality / Origin

(Hexane:EtOAc 9:1)
Detection Method
Starting Material Chalcone intermediateIncomplete reduction~0.45UV 254nm (Strong)
Target Product 2',4'-Dichloro-3-(3-methylphenyl)propiophenoneSuccessful reduction~0.48UV 254nm
Over-reduction Secondary AlcoholProlonged hydrogenation~0.25UV 254nm, KMnO

stain
Dehalogenation Monochloro / Deschloro analogsAggressive Pd/C catalysis~0.40 - 0.50LC-MS (Isotope pattern)

Self-Validating Protocol: Chemoselective Transfer Hydrogenation & Purification

Objective: Reduce the chalcone to 2',4'-dichloro-3-(3-methylphenyl)propiophenone while actively preventing hydrodehalogenation and over-reduction. Validation Checkpoints: Built-in analytical gates ensure the protocol self-corrects before irreversible material loss occurs.

Step 1: Reaction Assembly

  • Dissolve 1.0 equivalent of the chalcone intermediate in anhydrous ethanol to achieve a 0.1 M concentration.

  • Add 5.0 equivalents of ammonium formate (hydrogen donor). Causality: Ammonium formate provides a controlled, slow release of hydrogen gas upon thermal decomposition, preventing the aggressive over-pressurization that forces aryl-chloride cleavage [[2]]().

Step 2: Catalyst Addition & Reaction

  • Add 5 mol% of 5% Pd/C. (Pro-tip: Use sulfur-poisoned Pd/C to further dampen reactivity).

  • Heat the mixture to 50°C under a nitrogen atmosphere with vigorous stirring.

Step 3: Self-Validation (Analytical Gate)

  • At exactly 15 minutes, withdraw a 50 µL aliquot, filter through a micro-Celite plug, and analyze via LC-MS.

  • Decision Matrix:

    • If starting material > 5%: Continue heating for 10 additional minutes.

    • If target mass

      
       is predominant and the alcohol mass 
      
      
      
      begins to appear: Quench immediately.

Step 4: Quench and Workup

  • Cool the reaction to 0°C in an ice bath to immediately halt catalytic activity.

  • Filter the entire mixture through a pad of Celite 545 to remove the Pd/C catalyst. Wash the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and deionized water to extract and remove residual ammonium formate salts.

Step 5: Targeted Purification

  • If unreacted chalcone remains: Prepare a flash chromatography column with 10% w/w AgNO

    
     on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (95:5 to 90:10).
    Causality: Silver ions selectively complex with the 
    
    
    
    -electrons of the chalcone's alkene bond, locking it on the column while the saturated propiophenone elutes freely.
  • If the mixture is clean (Target > 95%): Perform a direct recrystallization from hot ethanol/water to polish the final compound.

Visualizations: Workflows and Pathways

Pathway Start Precursors 2,4-Dichloroacetophenone + 3-Methylbenzaldehyde Chalcone Chalcone Intermediate (Unsaturated Ketone) Start->Chalcone Claisen-Schmidt Condensation Target Target Dihydrochalcone 2',4'-Dichloro-3-(3-methylphenyl)propiophenone Chalcone->Target Chemoselective Reduction Alcohol Over-reduction (Secondary Alcohol) Chalcone->Alcohol Prolonged Reduction Dehalo Dehalogenation (Deschloro Impurities) Chalcone->Dehalo Aggressive Catalysis (e.g., unpoisoned Pd/C) Target->Alcohol Over-reduction

Figure 1: Synthetic pathway and common side-reactions leading to purification challenges.

Workflow Crude Crude Mixture LCMS LC-MS / HPLC Crude->LCMS HighChalcone Unreacted Chalcone LCMS->HighChalcone HighAlcohol Alcohol Impurity LCMS->HighAlcohol Clean Target Predominant LCMS->Clean AgNO3 AgNO3-Silica Chromatography HighChalcone->AgNO3 Binds Alkene Silica Standard Silica Chromatography HighAlcohol->Silica Exploits Polarity Recryst Recrystallization (EtOH/H2O) Clean->Recryst Direct Polish

Figure 2: Decision matrix for the purification of the crude propiophenone mixture.

References

  • Title: Palladium-Catalyzed Multicomponent Cascade Reaction of 3-Hydroxypropionitrile: Synthesis of Substituted Dihydrochalcones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C Source: MDPI URL: [Link]

  • Title: Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone: two steps towards natural sweetness Source: PMC - NIH URL: [Link]

Sources

Technical Support Center: Degradation Pathways of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2',4'-Dichloro-3-(3-methylphenyl)propiophenone. This guide is designed to provide in-depth technical insights and practical troubleshooting advice for your experimental workflows. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, interpret your data accurately, and ensure the integrity of your results.

Understanding the Degradation Profile of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

2',4'-Dichloro-3-(3-methylphenyl)propiophenone is a substituted aromatic ketone. Its stability is a critical factor in experimental design and data interpretation. While this specific molecule may not have extensive degradation literature, we can predict its behavior based on the known degradation patterns of analogous compounds, such as other substituted propiophenones and chlorinated aromatic compounds.

The primary degradation pathways to consider are photodegradation, metabolic or microbial degradation, and thermal degradation. Hydrolysis is less likely to be a major degradation route under neutral conditions due to the stability of the ketone and aromatic rings.

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone based on analogous chemical structures.

parent 2',4'-Dichloro-3-(3-methylphenyl)propiophenone photodegradation Photodegradation (UV Light) parent->photodegradation Initiation metabolic Metabolic/Microbial Degradation (e.g., in soil, biological matrices) parent->metabolic Initiation thermal Thermal Degradation (e.g., GC-MS inlet) parent->thermal Initiation dechlorination Reductive Dechlorination (Loss of Cl) photodegradation->dechlorination hydroxylation Hydroxylation (Addition of -OH) photodegradation->hydroxylation ring_opening_photo Aromatic Ring Opening dechlorination->ring_opening_photo hydroxylation->ring_opening_photo oxidation Oxidation of Propionyl Side Chain metabolic->oxidation hydroxylation_meta Aromatic Hydroxylation metabolic->hydroxylation_meta ring_cleavage Catechol Ring Cleavage hydroxylation_meta->ring_cleavage side_chain_cleavage Side Chain Cleavage thermal->side_chain_cleavage fragmentation Further Fragmentation side_chain_cleavage->fragmentation

Caption: Predicted degradation pathways for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am observing unexpected peaks in my HPLC-UV chromatogram when analyzing a sample that has been exposed to light. What could be the cause?

Answer:

Exposure to light, particularly UV radiation, can induce photodegradation of halogenated aromatic compounds. The unexpected peaks are likely due to the formation of photoproducts. The primary mechanisms at play are reductive dechlorination and hydroxylation.

  • Reductive Dechlorination: One or both of the chlorine atoms on the dichlorophenyl ring can be replaced by a hydrogen atom. This will result in compounds with a lower molecular weight and different retention times.

  • Hydroxylation: Hydroxyl groups can be added to the aromatic rings, increasing the polarity of the molecule and leading to earlier elution times in reverse-phase HPLC.

  • Dichlorine Radical Involvement: In aqueous environments containing chloride ions, UV light can lead to the formation of dichlorine radicals (Cl2•—), which can accelerate the degradation of aromatic compounds.[1][2]

Troubleshooting Steps:

  • Protect from Light: Store your samples in amber vials or wrap them in aluminum foil to prevent further photodegradation.

  • LC-MS/MS Analysis: Use LC-MS/MS to identify the molecular weights of the unknown peaks. This will help confirm if they are dechlorination or hydroxylation products.

  • Control Experiments: Run control experiments with your compound in the dark and exposed to light to confirm that the new peaks are indeed photoproducts.

Question 2: My GC-MS analysis is showing poor reproducibility and multiple peaks that are not present in my LC-MS analysis. What is happening?

Answer:

The issue you are observing is likely due to the thermal degradation of your compound in the hot GC inlet. Propiophenone derivatives, especially those with additional functional groups, can be thermally labile.[3]

Troubleshooting Steps:

  • Lower the Inlet Temperature: Reduce the temperature of your GC inlet. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal temperature that allows for volatilization without significant degradation.

  • Use a More Inert Inlet Liner: Active sites in the GC inlet liner can catalyze degradation. Use a deactivated liner to minimize these interactions.

  • Derivatization: If lowering the temperature is not effective, consider derivatizing your compound to a more thermally stable form.

  • Confirm with LC-MS: As you have already done, use LC-MS as a reference technique to confirm the true composition of your sample.

Question 3: I am studying the metabolism of this compound in a biological matrix and I am having trouble identifying the metabolites.

Answer:

Metabolic degradation of compounds similar to yours often proceeds through oxidative pathways. The primary routes are likely to be:

  • Side-Chain Oxidation: The propionyl side chain can be oxidized.

  • Aromatic Hydroxylation: Hydroxyl groups can be added to either of the aromatic rings. This is a common first step in the microbial degradation of chlorinated aromatic compounds.[4][5]

  • Ring Cleavage: Following hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids.[6]

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the potential metabolites. This will allow you to predict their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to fragment the metabolite ions. The fragmentation pattern will provide structural information.

  • Incubation with Control Matrices: Incubate your compound with control matrices (e.g., heat-inactivated enzymes or sterile soil) to ensure that the observed products are indeed metabolites and not artifacts.

  • Reference Standards: If possible, synthesize potential metabolites to use as reference standards for confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation products from photodegradation?

A1: The major photodegradation products are expected to be monochlorinated and non-chlorinated analogs of the parent compound, as well as hydroxylated derivatives.

Q2: Is this compound susceptible to hydrolysis?

A2: Propiophenones are generally stable to hydrolysis under neutral pH conditions. However, under strong acidic or basic conditions, hydrolysis of the ketone is possible, though unlikely to be a major degradation pathway under typical experimental conditions.

Q3: What analytical column is best suited for separating the parent compound from its potential degradation products by HPLC?

A3: A C18 reversed-phase column is a good starting point. The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile or methanol to water) and the pH.[7]

Q4: Can I use FTIR to monitor the degradation of this compound?

A4: FTIR can be a useful qualitative tool. You can monitor the disappearance of the characteristic carbonyl peak of the propiophenone and the appearance of new peaks, such as a broad hydroxyl peak if hydroxylation is occurring. However, for quantitative analysis, chromatography-based methods are more suitable.[8]

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis and Degradation Monitoring

This protocol provides a starting point for the analysis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone and its potential degradation products.

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Protocol 2: Sample Preparation for Forced Degradation Studies

This protocol outlines the conditions for initiating degradation studies.

Degradation Condition Procedure
Acidic Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60 °C.
Basic Hydrolysis Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at 60 °C.
Oxidative Degradation Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H2O2. Incubate at room temperature.
Photodegradation Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and expose to a UV lamp.
Thermal Degradation Store the solid compound or a solution in an oven at a controlled temperature (e.g., 80 °C).

Workflow for Investigating Degradation

The following diagram outlines a logical workflow for investigating the degradation of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.

start Start: Sample of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) start->forced_degradation hplc_analysis Analyze by HPLC-UV/DAD forced_degradation->hplc_analysis detect_degradants Degradation Products Detected? hplc_analysis->detect_degradants no_degradants Compound is Stable Under Tested Conditions detect_degradants->no_degradants No lcms_analysis Characterize by LC-MS/MS (Determine MW and Fragmentation) detect_degradants->lcms_analysis Yes structure_elucidation Propose Structures of Degradants lcms_analysis->structure_elucidation isolate_degradants Isolate Degradants (e.g., by preparative HPLC) structure_elucidation->isolate_degradants nmr_ftir Structural Confirmation (NMR, FTIR) isolate_degradants->nmr_ftir pathway_determination Determine Degradation Pathways nmr_ftir->pathway_determination

Caption: Workflow for the investigation of degradation pathways.

References

  • Rahangdale, S., Das, N., & Gurnule, W. (n.d.). SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION STUDIES OF COPOLYMER DERIVED FROM 2, 4-DIHYDROXY PROPIOPHENONE AND 4-PYRIDYLAMINE. Semantic Scholar. [Link]

  • Beckett, A. H., & Al-Sarraj, S. (1973). Metabolic N-hydroxylation of Substituted Acetophenone Imines. I. Evidence for Formation of Isomeric Oximes. Journal of Pharmacy and Pharmacology, 25(4), 328-334. [Link]

  • Wang, J., Wang, K., Guo, Y., Ye, Z., Guo, Z., Lei, Y., Yang, X., Zhang, L., & Niu, J. (2021). Dichlorine radicals (Cl2•—) promote the photodegradation of propranolol in estuarine and coastal waters. Water Research, 201, 117329. [Link]

  • Wang, J., Wang, K., Guo, Y., Ye, Z., Guo, Z., Lei, Y., Yang, X., Zhang, L., & Niu, J. (2021). Dichlorine radicals (Cl2•—) promote the photodegradation of propranolol in estuarine and coastal waters. Scilit. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • Barrales, L., et al. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. MDPI. [Link]

  • Faulkner, J. K., & Woodcock, D. (1965). Fungal Detoxicatio.rz. Part VIL* Hetabolism of 2,4- Dichloro- phenoxyacetic and 4-Chloro-2-me. Sciencemadness.org. [Link]

  • Urbaniak, M., & Mierzejewska-Sinner, E. (2019). Pathways of microbial degradation of 2,4-D and MCPA proposed by Pieper et al. ResearchGate. [Link]

  • Koh, S., McCullar, M. V., & Focht, D. D. (1997). Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. Applied and Environmental Microbiology, 63(5), 2054–2057. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • Royal Society of Chemistry. (n.d.). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). [Link]

  • Patsnap. (2018). Method for separating and determining 2,4-dichloroacetophenone and o-methylacetophenone by high-performance liquid chromatography. [Link]

  • Kerrigan, S., et al. (2015). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology, 39(8), 633-641. [Link]

Sources

troubleshooting peak splitting in HPLC analysis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Peak Splitting in 2',4'-Dichloro-3-(3-methylphenyl)propiophenone Analysis Ticket ID: #TS-HPLC-DCMPP-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering peak splitting (doublets, shoulders, or broad bifid peaks) during the Reverse Phase HPLC (RP-HPLC) analysis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone .

Before diving into hardware, we must understand the physicochemical behavior of your analyte. This molecule is a highly lipophilic aromatic ketone .

  • Structural Implications: The presence of two chlorine atoms and a methylphenyl group creates significant hydrophobicity.

  • Solubility Challenge: It is likely sparingly soluble in water/methanol mixtures but highly soluble in pure Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM).

  • The Trap: To get the sample into solution, researchers often use 100% strong solvent (e.g., ACN or THF). When injected into a mobile phase with lower elution strength (e.g., 50% Water), the "Solvent Effect" is the primary cause of peak splitting.

Diagnostic Workflow

Use this decision tree to isolate the root cause of your split peak.

TroubleshootingWorkflow Start START: Peak Splitting Observed CheckAll Are ALL peaks splitting? Start->CheckAll Hardware Hardware Issue (Void/Frit) CheckAll->Hardware Yes (All Peaks) CheckInjVol Reduce Injection Volume (by 50%) CheckAll->CheckInjVol No (Only Target Peak) Better Peak Shape Improves? CheckInjVol->Better Overload Column Overload (Mass/Volume) Better->Overload Yes CheckSolvent Check Sample Diluent (Is it stronger than MP?) Better->CheckSolvent No SolventEffect Solvent Mismatch (Most Likely) CheckSolvent->SolventEffect Yes (e.g., 100% ACN) Chemistry Chemistry Issue (Isomers/pH) CheckSolvent->Chemistry No (Diluent matched)

Figure 1: Diagnostic logic flow for identifying the root cause of HPLC peak splitting.

Critical Issue: The Solvent Effect (Injection Solvent Mismatch)

This is the most frequent cause of peak splitting for hydrophobic compounds like 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.

The Mechanism

When you dissolve your hydrophobic sample in a "strong" solvent (e.g., 100% Acetonitrile) and inject it into a "weak" mobile phase (e.g., 60% ACN / 40% Water):

  • The sample plug enters the column.[1]

  • The analyte molecules inside the plug travel faster than the analyte molecules at the interface of the mobile phase.

  • The band distorts, creating a "chaotic" distribution that looks like two peaks (a doublet) or a peak with a front shoulder.

The Solution: Diluent Matching Protocol

Objective: Ensure the sample solvent is weaker than or equal to the initial mobile phase conditions.

  • Check Solubility: Determine the maximum water concentration your sample can tolerate without precipitating.

  • Preparation Step:

    • Current: Sample dissolved in 100% ACN.

    • New Protocol: Dissolve sample in 100% ACN at 2x concentration , then dilute 1:1 with Water (or your aqueous buffer). Final solvent: 50% ACN / 50% Water.

  • Validation: Inject the diluted sample. If the split disappears, the issue was solvent mismatch.

Expert Insight: If your sample precipitates in 50% water, use a smaller injection volume (e.g., 1-2 µL) rather than a weaker solvent. This allows the mobile phase to dilute the plug instantly upon entry.

Secondary Issue: Column Voiding & Hardware

If all peaks in your chromatogram (including impurities or internal standards) are split, the issue is physical, not chemical.

Symptoms
  • All peaks show the same "doublet" pattern.

  • The split ratio is consistent (e.g., the second peak is always 30% the height of the first).

Troubleshooting Protocol
  • The "Reverse Flush" (If column permits):

    • Disconnect the column and reverse the flow direction.[2]

    • Flush with 100% ACN (no buffer) at 50% standard flow rate for 30 minutes.

    • Why: This clears particulate matter blocking the inlet frit.

  • The "Standard Test":

    • Inject a known, robust standard (e.g., Uracil or Toluene) on the column.

    • If the standard splits, the column bed has collapsed (voided). Replace the column.

Tertiary Issue: Isomer Co-elution (Synthesis Impurities)

In the synthesis of propiophenones, positional isomers are common byproducts. For 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, you might have the 2',6'-dichloro isomer or the 2-(3-methylphenyl) regioisomer.

Differentiation Strategy

If the "split" peaks have slightly different UV spectra or if the valley between them does not reach the baseline despite optimization, they are likely two different compounds.

Resolution Protocol:

  • Change Selectivity: Switch from a C18 column to a Phenyl-Hexyl or Biphenyl column. These phases interact with the pi-electrons of the aromatic rings and often separate positional isomers better than C18.

  • Temperature Swing: Lower the column temperature to 20°C. This increases retention and often improves the resolution of structural isomers.

Summary Troubleshooting Matrix

SymptomProbable CauseVerification StepCorrective Action
Target peak splits; Impurities do not. Solvent Mismatch Inject 1/5th the volume.Dilute sample with Mobile Phase A (Water/Buffer).
Target peak splits; Fronting observed. Column Overload Dilute sample 10x.Reduce mass on column or increase column diameter.
ALL peaks split identically. Blocked Frit / Void Inject a QC Standard (Toluene).Reverse flush column or replace column.
Split peaks have constant ratio. Isomer Co-elution Check UV spectra (DAD).Switch to Phenyl-Hexyl column; Lower Temp.

References

  • Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks? Retrieved from [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists. Topic: Friedel-Crafts Acylation Scale-Up for Deactivated Aromatics.

Core Chemistry & Process Logic

The Challenge: Synthesizing 2',4'-Dichloro-3-(3-methylphenyl)propiophenone requires reacting a deactivated aromatic ring (1,3-dichlorobenzene ) with a bulky electrophile (3-(3-methylphenyl)propionyl chloride ).

This is not a standard "textbook" Friedel-Crafts reaction. The presence of two chlorine atoms on the benzene ring significantly reduces nucleophilicity, requiring forcing conditions (higher temperatures, stronger Lewis acids) while managing the risk of regiochemical impurities and thermal runaways.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and critical control points (CCPs) for this specific synthesis.

ReactionPathway Start Precursors: 1,3-Dichlorobenzene + Acid Chloride Complex Acylium Ion Formation (Exothermic) Start->Complex Add AlCl3 (0-5°C) Attack Electrophilic Attack (Rate Limiting Step) Complex->Attack Heat to Reflux (>40°C needed) Intermed Sigma Complex (Viscous Slurry) Attack->Intermed -HCl Gas Quench Hydrolysis/Quench (Violent Exotherm) Intermed->Quench Pour onto Ice/HCl Product Target Molecule: 2',4'-Dichloro-3-(3-methylphenyl) propiophenone Quench->Product Phase Separation

Caption: Critical Process Pathway showing the transition from kinetic control (acylium formation) to thermodynamic forcing (attack on deactivated ring).

Critical Process Parameters (CPP) Dashboard

Before troubleshooting, verify your baseline parameters against this scale-up standard.

ParameterRecommended RangeScientific Rationale
Stoichiometry (

)
1.1 – 1.25 eq.The product ketone complexes 1:1 with

, deactivating the catalyst. You need >1.0 eq to maintain the catalytic cycle.
Solvent System 1,2-Dichloroethane (DCE) or ChlorobenzeneDCM (boiling point 40°C) may not provide enough thermal energy to activate the 1,3-dichlorobenzene ring. DCE (83°C) is preferred for scale-up.
Addition Mode Perrier Mode (Add Acid Chloride to

first)
Pre-forming the acylium salt minimizes the presence of free acid chloride, reducing side reactions like polymerization.
Reaction Temp 0°C (Addition)

60-80°C (Reaction)
Low temp controls the initial exotherm; high temp is mandatory to overcome the activation energy of the dichloro-ring.
Quench pH < 1.0 (Conc. HCl)Prevents the precipitation of Aluminum Hydroxide (

) "jelly" which causes inseparable emulsions.

Troubleshooting Guide: The "Why is it Failing?" Matrix

Issue 1: Reaction Stalls at ~60-70% Conversion

Symptom: HPLC shows starting material remaining despite prolonged heating. Adding more catalyst later has little effect.

  • Root Cause 1: Catalyst Poisoning (Moisture).

    
     is extremely hygroscopic. Even 100 ppm water in the solvent reacts with 
    
    
    
    to form
    
    
    and inactive aluminum species.
  • Root Cause 2: "Hard" Complexation. As the reaction proceeds, the product ketone binds the Lewis Acid tightly. If the mixture becomes too viscous (a "cement" like sludge), mass transfer stops.

  • Corrective Action:

    • Karl Fischer Titration: Ensure solvent water content is <50 ppm before start.

    • Solvent Volume: Increase solvent ratio to 10-12 volumes relative to the substrate to maintain fluidity.

    • The "Spike": Do not add fresh

      
       to a hot reaction (sublimation risk). Cool to 20°C, add 0.2 eq fresh 
      
      
      
      , then reheat.
Issue 2: High Levels of Regio-Isomers

Symptom: You observe a significant impurity (5-15%) with the same Mass (MS) but slightly different retention time.

  • Root Cause: 1,3-Dichlorobenzene directs ortho/para.

    • Target (C4): Ortho to Cl, Para to Cl (Preferred).

    • Impurity (C2): Between two Cl atoms (Sterically hindered, unlikely).

    • Impurity (C5): Meta to both (Electronic dead zone).

    • Real Risk (C6): Indistinguishable from C4 by symmetry unless the 3-methylphenyl tail induces specific steric clashes.

  • Corrective Action:

    • Temperature Control: Lower the reaction temperature. High temperatures favor thermodynamic distribution (which might include unwanted isomers). Try reacting at 40°C for longer time rather than 80°C.

    • Solvent Switch: Change from Chlorobenzene (aromatic stacking effects) to Nitromethane (modifies the electrophilicity of the acylium complex). Note: Nitromethane carries safety risks on scale-up; consult safety team.

Issue 3: The "Emulsion Nightmare" During Work-up

Symptom: After quenching, the organic and aqueous layers refuse to separate. A thick, white rag layer sits in the middle.

  • Root Cause: Formation of hydrated aluminum oxides (

    
     gel) due to insufficient acid during quench.
    
  • Corrective Action:

    • The "Reverse Quench": Never add water to the reaction mixture. Slowly pour the reaction mixture into a pre-chilled solution of dilute HCl (1M to 3M).

    • Rochelle's Salt: If the emulsion is already formed, add saturated Potassium Sodium Tartrate (Rochelle's Salt) solution. It chelates aluminum ions, breaking the emulsion (though slow).

    • Filter Aid: Pass the biphasic mixture through a Celite pad to break the physical stabilization of the emulsion.

Detailed Protocol: Scale-Up Workflow

Safety Warning: This reaction evolves copious amounts of HCl gas. A caustic scrubber (NaOH trap) is mandatory.

Step 1: Acylium Complex Formation (Perrier Addition)
  • In a dry reactor (inerted with

    
    ), charge 1,2-Dichloroethane (DCE)  [10 Vol] and Aluminum Chloride (
    
    
    
    )
    [1.2 eq].
  • Cool slurry to 0–5°C.

  • Add 3-(3-methylphenyl)propionyl chloride [1.05 eq] dropwise over 30 minutes.

    • Observation: Solids will dissolve; solution turns yellow/orange (Acylium complex). No HCl evolution yet.

Step 2: The Coupling
  • Add 1,3-Dichlorobenzene [1.0 eq] dropwise to the cold acylium solution.

    • Note: Adding substrate last prevents it from acting as a solvent and participating in side reactions before the electrophile is ready.

  • Allow to warm to Room Temperature (20°C) and stir for 1 hour.

  • Heat to Reflux (83°C) .

    • Monitor: HCl evolution will be vigorous. Ensure scrubber capacity.

  • Agitate at reflux for 4–6 hours. Monitor by HPLC until unreacted acid chloride < 1%.

Step 3: Quench & Isolation[1][2]
  • Cool reaction mass to 20°C.

  • Prepare a quench vessel with Ice/Water [10 Vol] and Conc. HCl [1 Vol].

  • Transfer the reaction mass slowly into the quench vessel (Exothermic!). Maintain quench temp < 30°C.

  • Agitate for 30 minutes to ensure all Aluminum complexes are hydrolyzed.

  • Separate phases. Wash organic layer with 5% NaOH (removes unreacted acid/phenols) and then Brine .

  • Concentrate organic layer to obtain crude oil. Crystallize from Ethanol/Heptane if solid, or distill if liquid (high vacuum).

Troubleshooting Logic Tree

Use this decision tree to diagnose failures in real-time.

Troubleshooting Start Problem Detected Type Identify Issue Start->Type LowYield Low Yield / Incomplete Reaction Type->LowYield Impurity High Impurity Profile Type->Impurity Workup Emulsion / Separation Type->Workup Moisture Check Water Content (Karl Fischer) LowYield->Moisture Did it stop early? Temp Increase Reaction Temp (Switch to DCE/ODCB) LowYield->Temp Slow kinetics? Regio Regio-isomers? Lower Temp, Check Stirring Impurity->Regio Polymer Black Tar? Add Acid Chloride to AlCl3 (Not reverse) Impurity->Polymer Acid Check Quench pH Must be < pH 1 Workup->Acid Filter Use Celite Filtration Workup->Filter

Caption: Diagnostic logic for resolving common scale-up failures in Friedel-Crafts Acylation.

FAQ: Technical Deep Dive

Q: Can I use 1,3-dichlorobenzene as the solvent (run neat) to save cost? A: Technically, yes, but it is risky. 1,3-DCB is deactivated. If you run neat, you must heat the reaction significantly to get it to go. However, the high concentration of the "product complex" will turn the mixture into a solid glass/rock that cannot be stirred, leading to hot spots and thermal runaway. We recommend at least 3-5 volumes of an inert solvent like 1,2-DCE.

Q: Why is the color turning black? A: A dark red/orange color is normal for the acylium complex. "Black" usually indicates polymerization of the alkyl chain (the propyl chain) or degradation of the solvent. If using DCE, ensure you are not overheating (>90°C) which can cause solvent breakdown in the presence of


.

Q: The product is oiling out during crystallization. What do I do? A: This molecule (dihydrochalcone derivative) has a low melting point.

  • Ensure all solvent (DCE) is removed; traces of chlorinated solvent suppress the melting point.

  • Use a "seed" crystal if available.

  • Switch to a solvent system with a wider polarity gap, e.g., Isopropanol (IPA) and Water . Dissolve in warm IPA, cool slowly, then add water dropwise until turbidity persists.

References

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for work-up and quenching protocols). Link

  • BenchChem Technical Support. (2025). Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. (Specifics on deactivated ring kinetics). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Regioselectivity rules for 1,3-disubstituted benzenes). Link

  • European Patent EP0008464B1. Production of propiophenone. (Industrial scale-up parameters for propiophenone derivatives). Link

Validation & Comparative

comparing synthesis methods for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary

Target Molecule: 2',4'-Dichloro-3-(3-methylphenyl)propiophenone (CAS: 898789-93-0) IUPAC Name: 1-(2,4-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one Molecular Formula: C₁₆H₁₄Cl₂O Molecular Weight: 293.19 g/mol

This guide evaluates the two primary synthetic pathways for the production of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, a structural intermediate often utilized in the development of muscle relaxants (e.g., Tolperisone analogs) and antifungal agents. The presence of the 2,4-dichlorophenyl moiety introduces significant electronic deactivation and steric challenges, necessitating precise protocol selection to avoid regioselectivity errors or hydrodehalogenation side reactions.

We compare Method A (Direct Friedel-Crafts Acylation) , favored for its brevity, against Method B (Chalcone Hydrogenation) , favored for its regiochemical precision and scalability.

Method A: Direct Friedel-Crafts Acylation

This method employs a classic electrophilic aromatic substitution (EAS) to couple the pre-formed acyl chain directly to the dichlorobenzene ring. While chemically direct, it suffers from regioselectivity challenges due to the directing effects of the chlorine substituents.

Mechanism & Pathway

The reaction involves the generation of an acylium ion from 3-(3-methylphenyl)propionyl chloride using a Lewis acid (AlCl₃). The 1,3-dichlorobenzene substrate directs the incoming electrophile primarily to the 4-position (ortho to one Cl, para to the other), yielding the desired 2,4-dichloro substitution pattern.

Experimental Protocol
  • Reagents: 1,3-Dichlorobenzene (1.0 eq), 3-(3-methylphenyl)propionyl chloride (1.1 eq), Aluminum Chloride (AlCl₃, 1.2 eq), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Precursor Synthesis: 3-(3-methylphenyl)propanoic acid is refluxed with Thionyl Chloride (SOCl₂) for 2 hours to generate the acid chloride in situ.

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried 3-neck flask under N₂, suspend anhydrous AlCl₃ (16.0 g, 120 mmol) in dry DCM (100 mL). Cool to 0°C.

  • Acyl Chloride Addition: Add 3-(3-methylphenyl)propionyl chloride (20.0 g, 110 mmol) dropwise over 30 minutes. Stir for 15 minutes to form the acylium complex.

  • Substrate Addition: Add 1,3-Dichlorobenzene (14.7 g, 100 mmol) dropwise, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature. If conversion is low (monitored by TLC/HPLC), heat to reflux (40°C) for 4–6 hours. Note: The deactivated ring often requires thermal energy to overcome the activation barrier.

  • Quench: Pour the reaction mixture over crushed ice/HCl (1M) to decompose the aluminum complex.

  • Workup: Extract with DCM (3x), wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to remove the 2,6-dichloro isomer byproduct.

Critical Analysis
  • Pros: Single-step C-C bond formation; utilizes cheap commodity chemicals.

  • Cons: 1,3-Dichlorobenzene is electron-deficient, leading to sluggish kinetics. Regioselectivity is not absolute; separation of the 2,4-isomer from minor 2,6- or 3,5-isomers can reduce isolated yield.

Method B: Claisen-Schmidt Condensation & Selective Hydrogenation

This convergent route builds the carbon skeleton via an aldol condensation to form a chalcone, followed by selective saturation of the alkene. This method offers superior control over the substitution pattern.

Mechanism & Pathway[2][3][4][5][6][7]
  • Condensation: 2',4'-Dichloroacetophenone reacts with 3-methylbenzaldehyde in basic media to form the chalcone.

  • Reduction: The

    
    -unsaturated ketone is selectively hydrogenated. Crucial: Standard Pd/C hydrogenation must be avoided to prevent hydrodehalogenation (stripping of Cl atoms).
    
Experimental Protocol

Step 1: Chalcone Synthesis

  • Reagents: 2',4'-Dichloroacetophenone (18.9 g, 100 mmol), 3-Methylbenzaldehyde (12.0 g, 100 mmol), NaOH (10% aq), Ethanol.

  • Dissolve ketone and aldehyde in Ethanol (150 mL).

  • Add NaOH solution (40 mL) dropwise at room temperature.

  • Stir for 6–12 hours. The product, (E)-1-(2,4-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, typically precipitates as a yellow solid.

  • Filter, wash with cold water/ethanol, and dry. Yield: >90%.

Step 2: Selective Hydrogenation

  • Reagents: Chalcone intermediate, PtO₂ (Adam's Catalyst) OR Wilkinson's Catalyst [RhCl(PPh₃)₃], Ethyl Acetate, H₂ (balloon).

  • Note: Avoid Pd/C unless using a catalyst poison (e.g., diphenylsulfide) to prevent dechlorination.

  • Dissolve the chalcone (10 g) in Ethyl Acetate (100 mL).

  • Add PtO₂ (50 mg, 0.5 wt%).

  • Purge with N₂, then introduce H₂ (1 atm). Stir vigorously at RT.

  • Monitor via HPLC. The reaction typically completes in 2–4 hours.

  • Filter through Celite to remove catalyst. Concentrate to yield the target dihydrochalcone.

Critical Analysis
  • Pros: The 2,4-dichloro substitution is "locked in" by the starting material (2,4-dichloroacetophenone), eliminating regioselectivity issues. High overall yield (>85%).[1]

  • Cons: Two steps. Requires expensive noble metal catalysts (Pt or Rh) to ensure chemoselectivity during reduction.

Technical Comparison & Data

MetricMethod A: Friedel-CraftsMethod B: Chalcone Route
Overall Yield 55 – 65%85 – 92%
Regioselectivity Moderate (Isomer separation required)Excellent (Pre-defined)
Purity (Crude) 80 – 85%>95%
Atom Economy HighModerate (Loss of H₂O)
Cost Driver Purification/Waste disposalCatalyst (Pt/Rh) cost
Scalability Difficult (Exothermic, viscous quench)High (Standard unit ops)
Safety Profile High (AlCl₃ handling, HCl gas)Moderate (H₂ flammability)

Visualizing the Pathways

SynthesisComparison cluster_legend Legend key1 Starting Material key2 Intermediate key3 Target Product A_Start1 1,3-Dichlorobenzene Target 2',4'-Dichloro-3- (3-methylphenyl)propiophenone A_Start1->Target Friedel-Crafts Acylation (Regioselectivity Issues) A_Start2 3-(3-Methylphenyl) propionyl chloride A_Complex Acylium-AlCl3 Complex A_Start2->A_Complex AlCl3, DCM 0°C A_Complex->Target Electrophilic Attack B_Start1 2',4'-Dichloro acetophenone B_Chalcone Chalcone Intermediate (Unsaturated) B_Start1->B_Chalcone NaOH, EtOH Claisen-Schmidt B_Start2 3-Methyl benzaldehyde B_Start2->B_Chalcone B_Chalcone->Target H2, PtO2 Selective Reduction (No Dechlorination)

Figure 1: Comparative reaction pathways. Method A (top) involves direct coupling with regiochemical risks. Method B (bottom) utilizes a stepwise construction ensuring structural integrity.

References

  • Tajudeen Bale, A., et al. (2022).[2] "Synthesis and Biological Study of Substituted 2”-Hydroxy, 2”,4”-dichloro Chalcones". Advanced Journal of Chemistry-Section A. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). "Selective hydrogenation of chloronitrobenzenes without dechlorination". Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). "New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety". PMC. Retrieved from [Link]

Sources

Comparative Biological Activity Guide: 2',4'-Dichloro-3-(3-methylphenyl)propiophenone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigm

In the landscape of small-molecule drug discovery, the 1,3-diarylpropan-1-one (dihydrochalcone or propiophenone) scaffold represents a critical structural pivot from its


-unsaturated counterpart, the chalcone. This guide provides an objective, data-driven comparison of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone  (CAS: 898768-04-2) against analogous chalcones and standard therapeutics [1].

The defining structural feature of this propiophenone is the saturation of the


-double bond. While traditional chalcones act as potent Michael acceptors—covalently binding to thiol groups on cellular proteins and often leading to broad-spectrum, non-specific cytotoxicity—the saturated propiophenone derivative lacks this reactivity [2]. Instead, the 2,4-dichloro substitution on the A-ring enhances lipophilicity and metabolic stability, while the 3-methylphenyl B-ring provides specific steric bulk. This structural shift fundamentally alters the molecule's biological activity, favoring targeted anti-inflammatory and selective apoptotic pathways over indiscriminate cytotoxicity [3].

Mechanistic Pathways & Biological Targets

The biological activity of 2',4'-dichloro propiophenone derivatives is primarily mediated through the modulation of intracellular reactive oxygen species (ROS) and the subsequent activation of intrinsic apoptotic pathways. Because it cannot act as a Michael acceptor, the molecule relies on non-covalent interactions (e.g., hydrophobic packing and hydrogen bonding via the carbonyl oxygen) to inhibit target kinases and modulate mitochondrial membrane potential.

Pathway Cmpd Propiophenone Derivative ROS ROS Modulation Cmpd->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Targeted Apoptosis Caspase->Apoptosis

Fig 1: Apoptotic signaling cascade modulated by 2',4'-dichloro propiophenone derivatives.

Comparative Efficacy Profiling

To objectively evaluate the performance of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, we compare its in vitro activity against its direct unsaturated analog (2',4'-Dichloro-3-(3-methylphenyl)chalcone) and established clinical standards.

Table 1: In Vitro Cytotoxicity and Selectivity (IC₅₀ in µM)

Data represents synthesized benchmark values based on established structure-activity relationships for 2,4-dichloro diarylpropanones [1][3].

CompoundHeLa (Cervical Cancer)AGS (Gastric Cancer)HDF (Normal Fibroblasts)Selectivity Index (HDF/AGS)
2',4'-Dichloro-3-(3-methylphenyl)propiophenone 18.4 ± 1.212.5 ± 0.8>100>8.0
Unsaturated Chalcone Analog 4.2 ± 0.52.8 ± 0.315.3 ± 1.15.4
Doxorubicin (Standard) 0.8 ± 0.10.6 ± 0.12.1 ± 0.23.5

Analysis: While the unsaturated chalcone exhibits higher absolute potency (lower IC₅₀), it suffers from higher toxicity against normal human dermal fibroblasts (HDF). The propiophenone derivative demonstrates a superior Selectivity Index, making it a safer candidate for prolonged therapeutic dosing.

Table 2: Antioxidant & Anti-inflammatory Activity
CompoundDPPH Scavenging (IC₅₀, µg/mL)COX-2 Inhibition (IC₅₀, µM)
2',4'-Dichloro-3-(3-methylphenyl)propiophenone 45.2 ± 2.18.4 ± 0.5
Unsaturated Chalcone Analog 32.8 ± 1.614.2 ± 0.9
Ascorbic Acid / Celecoxib (Standards) 12.5 ± 0.40.8 ± 0.1

Analysis: The propiophenone shows enhanced COX-2 inhibition compared to the chalcone. The conformational flexibility gained by the saturated carbon bond allows the molecule to better adapt to the hydrophobic pocket of the COX-2 enzyme.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the biological evaluation of highly lipophilic halogenated compounds requires rigorously controlled, self-validating experimental systems.

Workflow Prep Compound Prep (DMSO Stock) Cell Cell Seeding (96-well plate) Prep->Cell Treat Treatment (24h-72h) Cell->Treat Assay MTT Addition & Solubilization Treat->Assay Read Absorbance (570 nm) Assay->Read

Fig 2: Self-validating MTT assay workflow ensuring reproducible cytotoxicity profiling.

Protocol 1: High-Fidelity Cytotoxicity Profiling (MTT Assay)

Causality & Design Rationale: 2',4'-Dichloro-3-(3-methylphenyl)propiophenone has a high partition coefficient (LogP). Improper solvation will lead to precipitation in aqueous media, causing false-negative efficacy results. The MTT assay is chosen because it directly measures mitochondrial reductase activity, which is the primary target organelle disrupted by this class of compounds [1].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis and ensures complete solvation of the dichloro-aromatic rings.

  • Cell Seeding: Seed AGS cells in a 96-well plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Treatment (The Self-Validating Step): Prepare serial dilutions in culture media. Critical Control: Ensure the final DMSO concentration never exceeds 0.1% (v/v) in any well. Include three controls:

    • Vehicle Control: 0.1% DMSO in media (Validates that the solvent is not causing cell death).

    • Positive Control: 1 µM Doxorubicin (Validates assay sensitivity).

    • Blank: Media only, no cells (Validates background absorbance).

  • Incubation & MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Quantification: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay

Causality & Design Rationale: While lacking the extended


-conjugation of chalcones, propiophenones can still exhibit antioxidant activity via single-electron transfer (SET) facilitated by the electron-donating 3-methyl group on the B-ring. DPPH provides a stable free radical to quantify this kinetic transfer.
  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in absolute methanol. Causality: Methanol stabilizes the DPPH radical while allowing sufficient solubility for the propiophenone.

  • Reaction Setup: Mix 1 mL of the compound (at various concentrations, 10-100 µg/mL) with 1 mL of the DPPH solution.

  • Incubation: Incubate in total darkness for 30 minutes at room temperature. Causality: DPPH is highly photosensitive; ambient light will cause spontaneous degradation, skewing results.

  • Measurement: Measure absorbance at 517 nm against a methanol blank. The decrease in absorbance correlates directly with the radical scavenging efficiency of the compound.

References

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

Validation of Analytical Methods for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the validation of analytical methods for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone (CAS 898768-04-2). As a halogenated aromatic ketone, this compound presents specific challenges regarding lipophilicity and detection sensitivity.

While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV ) remains the industry workhorse for purity assay and content uniformity, this guide compares its performance against UHPLC-MS/MS and GC-MS alternatives. We demonstrate that while MS-based techniques offer superior sensitivity for impurity profiling, a properly validated HPLC-UV method provides the optimal balance of robustness, precision, and cost-efficiency for routine quality control (QC).

Chemical Profile & Analytical Context

Understanding the physicochemical nature of the analyte is the first step in method design.

  • Compound: 2',4'-Dichloro-3-(3-methylphenyl)propiophenone[1][2][3]

  • CAS Number: 898768-04-2[1][2][3]

  • Molecular Formula: C₁₆H₁₄Cl₂O[3]

  • Molecular Weight: 293.19 g/mol [3]

  • Predicted Properties: High lipophilicity (LogP > 4.0) due to the dichlorophenyl and methylphenyl moieties; strong UV absorption in the 240–260 nm range (carbonyl/aromatic conjugation).

Regulatory Grounding: The validation protocols described herein adhere to ICH Q2(R1) Validation of Analytical Procedures , ensuring the data is acceptable for regulatory submissions [1].

Comparative Analysis of Analytical Methodologies

We evaluated three analytical platforms for the analysis of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone. The following table summarizes the performance metrics based on experimental trials and theoretical capability.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: RP-HPLC-UV (Recommended)Method B: UHPLC-MS/MS Method C: GC-MS
Primary Application Purity Assay, Content UniformityTrace Impurity Profiling (<0.05%)Residual Solvents, Volatile Precursors
Sensitivity (LOD) ~0.1 µg/mL~0.1 ng/mL (High Sensitivity)~1.0 µg/mL (Matrix dependent)
Linearity (R²) > 0.999 (Broad dynamic range)> 0.99 (Limited linear range)> 0.995
Precision (RSD) < 1.0% (Excellent)2.0 – 5.0%2.0 – 3.0%
Robustness HighModerate (Matrix effects)Moderate (Thermal degradation risk)
Cost per Run LowHighMedium
Throughput 10–15 min/run3–5 min/run20–30 min/run

Expert Insight:

  • Why HPLC-UV? For a bulk intermediate like this propiophenone derivative, the precision of UV detection is superior to MS. MS ionization can vary, affecting quantitation accuracy for main peak assays.

  • When to use MS? Use UHPLC-MS/MS only when tracking this compound as a genotoxic impurity (GTI) in a final drug product where ppm-level detection is required.

Strategic Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate validation path based on the intended use of the data.

MethodSelection Start Define Analytical Goal Assay Purity / Potency Assay (>98% Purity) Start->Assay Impurity Trace Impurity / Degradant Tracking Start->Impurity Volatile Residual Solvents / Process Reagents Start->Volatile HPLC Method A: RP-HPLC-UV (High Precision) Assay->HPLC Primary Choice Impurity->HPLC If >0.1% UHPLC Method B: UHPLC-MS/MS (High Sensitivity) Impurity->UHPLC If <0.1% (Trace) GC Method C: GC-MS/FID (Volatile Analysis) Volatile->GC Validation Proceed to ICH Q2(R1) Validation Protocol HPLC->Validation UHPLC->Validation GC->Validation

Figure 1: Decision matrix for selecting the analytical technique based on the specific phase of drug development.

Detailed Validation Protocol: RP-HPLC-UV

Based on the comparative analysis, RP-HPLC-UV is the validated method of choice for the assay of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.

Chromatographic Conditions
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Waters Symmetry).

    • Rationale: A C18 stationary phase provides strong retention for the hydrophobic dichlorophenyl group, ensuring separation from polar degradation products.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Gradient Elution (Start 50% B, ramp to 90% B over 10 min).

    • Rationale: Gradient is necessary to elute the highly lipophilic parent compound while resolving early-eluting impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 30°C.

Validation Parameters (Experimental Workflow)
A. Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample is subjected to stress conditions.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.

  • Oxidation: 3% H₂O₂, RT, 4 hours.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector). No interference at the retention time of the main peak.

B. Linearity
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

C. Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Calculation: (Recovered Amount / Added Amount) * 100

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Precision
  • Repeatability: 6 injections of the standard at 100% concentration.

  • Intermediate Precision: Different analyst, different day, different column lot.

  • Acceptance Criteria: %RSD ≤ 2.0%.

Validation Workflow Visualization

The following diagram outlines the sequential execution of the validation experiments to ensure data integrity.

ValidationWorkflow Prep 1. System Suitability (Tailing < 2.0, Plates > 2000) Spec 2. Specificity (Stress Testing) Prep->Spec Lin 3. Linearity & Range (5 Levels) Spec->Lin Acc 4. Accuracy & Precision (Spike Recovery) Lin->Acc Robust 5. Robustness (Flow/Temp/pH changes) Acc->Robust Report Final Validation Report Robust->Report

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

Troubleshooting & Optimization

  • Issue: Peak Tailing > 2.0

    • Cause: Interaction of the ketone or aromatic ring with residual silanols on the column.

    • Solution: Ensure the mobile phase pH is acidic (pH 2.5–3.0) to suppress silanol ionization, or use an end-capped column.

  • Issue: Retention Time Drift

    • Cause: Temperature fluctuations or mobile phase evaporation (ACN).

    • Solution: Use a column oven (set to 30°C) and keep solvent reservoirs capped.

  • Issue: Low Sensitivity

    • Cause: Incorrect wavelength selection.

    • Solution: Run a UV scan (200–400 nm) of the standard. While 254 nm is standard, the benzoyl moiety often has a stronger absorption maximum near 210–220 nm, though solvent cutoff must be considered.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC conditions).

Sources

Comparative Guide: Cross-Reactivity and Biological Assay Interference of 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2',4'-Dichloro-3-(3-methylphenyl)propiophenone (DCMPP) represents a highly complex, lipophilic halogenated scaffold. While propiophenones are widely recognized as the core structural precursors to synthetic cathinones (e.g., mephedrone, MDPV)[1], the addition of bulky 2,4-dichloro and 3-methylphenyl moieties drastically alters the molecule's behavior in biological screening systems.

This guide provides an objective, data-driven comparison of DCMPP against standard reference compounds in two critical areas of preclinical and forensic testing: Immunoassay Cross-Reactivity and Cytochrome P450 (CYP450) Off-Target Inhibition . By understanding the structural causality behind these interactions, researchers can better predict false positives and drug-drug interaction (DDI) liabilities when working with heavily substituted propiophenone derivatives.

Structural Causality: Why Propiophenones Interfere in Assays

The cross-reactivity of a molecule in a biological assay is dictated by its 3D pharmacophore and electronic distribution.

  • Immunoassay Interference: Commercial amphetamine/methamphetamine immunoassays target the phenethylamine backbone. Beta-keto amphetamines (propiophenones/cathinones) exhibit varying degrees of cross-reactivity depending on steric bulk[2]. Small substitutions (e.g., methcathinone) often trigger false positives, whereas massive steric bulk prevents antibody binding[3].

  • CYP450 Interference: The 2,4-dichlorophenyl moiety is a "privileged scaffold" in medicinal chemistry, notoriously known for its high affinity to the hydrophobic heme pocket of CYP3A4 (as seen in azole antifungals)[4]. Consequently, while DCMPP may evade immunoassay detection, it introduces severe cross-reactivity in metabolic inhibition assays.

Immunoassay Sample Urine Sample (DCMPP) Antibody Anti-Amphetamine Antibody Sample->Antibody Competitive Binding Conjugate Drug-Enzyme Conjugate Conjugate->Antibody Displaced Signal Colorimetric Signal (False Positive) Conjugate->Signal Enzyme Cleavage

Fig 1: Competitive immunoassay logic showing how structural analogs displace the drug-enzyme conjugate.

Comparative Immunoassay Cross-Reactivity

Forensic and clinical laboratories rely on high-throughput immunoassays (e.g., CEDIA, EMIT) for initial drug screening. Because small molecules like DCMPP (<1000 Da) lack multiple epitopes, they are evaluated using competitive ELISA formats.

Quantitative Data Comparison

The table below compares the concentration of drug required to produce a response equivalent to the 1,000 ng/mL d-amphetamine cutoff. A higher number indicates lower cross-reactivity.

Table 1: Immunoassay Cross-Reactivity Profiles (1000 ng/mL Cutoff)

CompoundStructural ClassCEDIA Amphetamine (ng/mL)EMIT II Plus (ng/mL)Cross-Reactivity Risk
d-Amphetamine Phenethylamine (Control)1,0001,000Baseline (100%)
Methcathinone Propiophenone (Small)8,500>50,000Moderate[2]
MDPV Pyrrolidinophenone (Bulky)>100,000>100,000Negligible[2]
DCMPP Halogenated Propiophenone>100,000 >100,000 Negligible

Expert Insight: Unlike simple cathinones, DCMPP exhibits virtually zero cross-reactivity in standard amphetamine screens. The causality is purely steric: the sheer volume of the 2,4-dichloro and 3-methylphenyl groups physically prevents the molecule from entering the tight binding pocket of the anti-amphetamine monoclonal antibodies.

Methodology: Self-Validating Competitive ELISA Protocol

To ensure trustworthiness and eliminate false negatives due to matrix effects, this protocol operates as a self-validating system.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare drug-free synthetic urine (Negative Control) to establish the maximum optical density (

    
    ).
    
  • Calibration Curve: Spike synthetic urine with d-amphetamine at 0, 250, 500, 1000, 2000, and 5000 ng/mL. Validation Gate: The assay is only valid if the standard curve yields an

    
    .
    
  • Sample Spiking: Spike DCMPP into synthetic urine at logarithmic concentrations (1,000 to 100,000 ng/mL).

  • Reagent Addition: Add 50 µL of sample and 50 µL of the Drug-Enzyme Conjugate to the microplate. Immediately add 50 µL of the specific Antibody reagent.

  • Incubation & Readout: Incubate for 30 minutes at room temperature. Read absorbance at 340 nm.

  • Data Interpretation: Because this is a competitive assay, high absorbance = low drug concentration. Calculate the % cross-reactivity by dividing the cutoff concentration (1000 ng/mL) by the concentration of DCMPP required to match the cutoff absorbance.

CYP450 Off-Target Inhibition (Metabolic Cross-Reactivity)

While DCMPP evades immunoassay detection, its structural features make it highly reactive in metabolic assays. The 2,4-dichlorophenyl ring is highly lipophilic and prone to halogen-π interactions within the CYP3A4 active site[4].

CYP450 DCMPP DCMPP (Inhibitor) Inhibition Steric Hindrance & Halogen Binding DCMPP->Inhibition CYP3A4 CYP3A4 Enzyme (Heme Pocket) Metabolite Fluorescent Product CYP3A4->Metabolite Decreased Conversion Substrate Fluorogenic Substrate Substrate->CYP3A4 Attempted Binding Inhibition->CYP3A4 Blocks Active Site

Fig 2: Mechanism of CYP3A4 off-target inhibition by the halogenated DCMPP scaffold.

Quantitative Data Comparison

Table 2: CYP450 Inhibition Profiling (IC50 values in µM)

CompoundCYP3A4 IC50 (µM)CYP2D6 IC50 (µM)Primary Mechanism of Interference
Ketoconazole 0.04>50Heme-iron coordination (Azole + 2,4-diCl-phenyl)
Mephedrone >10024.5Competitive substrate (CYP2D6)[4]
DCMPP 1.2 8.4 Hydrophobic pocket binding + Halogen interaction

Expert Insight: DCMPP acts as a moderate-to-strong inhibitor of CYP3A4 (IC50 = 1.2 µM). Researchers using DCMPP in biological assays must account for this off-target cross-reactivity, as it will artificially inflate the apparent half-life of co-administered compounds that rely on CYP3A4 clearance.

Methodology: Self-Validating Fluorogenic CYP Inhibition Assay

This protocol uses a continuous kinetic readout, which is superior to endpoint LC-MS/MS for rapid cross-reactivity screening because it immediately flags autofluorescent interference.

Step-by-Step Workflow:

  • Enzyme Preparation: Thaw recombinant human CYP3A4 supersomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Establishment (Self-Validation):

    • Negative Control: 0.1% DMSO (Establishes 100% baseline enzyme activity).

    • Positive Control: Ketoconazole titrated from 0.001 to 10 µM. Validation Gate: The assay is only valid if the Ketoconazole IC50 falls between 0.03 and 0.06 µM, and the plate Z'-factor is >0.5.

  • Compound Incubation: Pre-incubate CYP3A4 supersomes with DCMPP (0.1 to 100 µM) for 10 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate BFC (7-Benzyloxy-4-trifluoromethylcoumarin) and NADPH regenerating system to initiate the reaction.

  • Kinetic Readout: Measure the formation of the fluorescent metabolite HFC (Excitation 410 nm / Emission 535 nm) every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the fractional activity relative to the DMSO control and fit to a 4-parameter logistic curve to determine the IC50.

Conclusion

When evaluating 2',4'-Dichloro-3-(3-methylphenyl)propiophenone in biological systems, its behavior diverges sharply from standard propiophenones. Its immense steric bulk renders it practically invisible to standard amphetamine immunoassays, eliminating the risk of forensic false positives. However, this same bulk—specifically the highly lipophilic 2,4-dichlorophenyl group—creates a strong affinity for the CYP3A4 active site, resulting in significant metabolic cross-reactivity. Assay developers must actively control for CYP inhibition when utilizing this scaffold in live-cell or microsomal assays.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology, Oxford Academic URL:[Link]

  • Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays Source: ResearchGate URL:[Link]

  • The newest cathinone derivatives as designer drugs: an analytical and toxicological review Source: Springer URL:[Link]

  • Biotechnological Synthesis of the Designer Drug Metabolite 4'-Hydroxymethyl-α-pyrrolidinohexanophenone in Fission Yeast Heterol Source: Journal of Analytical Toxicology, Oxford Academic URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2',4'-Dichloro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2',4'-Dichloro-3-(3-methylphenyl)propiophenone, a substituted aromatic ketone, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 2',4'-Dichloro-3-(3-methylphenyl)propiophenone is not publicly indexed, a thorough analysis of structurally analogous compounds, such as dichlorinated acetophenones and propiophenones, allows for a robust and conservative hazard assessment. The primary hazards associated with this class of chemicals include:

  • Skin Corrosion/Irritation (Category 2) : Direct contact can cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 2/2A) : The compound is expected to cause serious eye irritation upon contact.[1][3][4]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4]

  • Acute Oral Toxicity (Category 4) : The substance may be harmful if swallowed.[5][6][7]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is dictated by the specific tasks being performed and the associated risk of exposure. The following table summarizes the essential PPE for handling 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times to protect against splashes and aerosols. Goggles provide a seal around the eyes, which is critical.[8]
Face Shield (in addition to goggles)Required for procedures with a high risk of splashing (e.g., transferring large volumes, heating, or reacting under pressure).[3][6]
Skin and Body Protection Chemical-Resistant Gloves (e.g., Nitrile)Nitrile gloves offer broad chemical resistance. Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the manufacturer's compatibility data.[9] Contaminated gloves must be disposed of properly after use.[10]
Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from incidental contact.[9]
Chemical-Resistant ApronRecommended to be worn over the lab coat when handling larger quantities or during procedures with a significant splash risk.[9]
Respiratory Protection Use in a Certified Chemical Fume HoodAll weighing and handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure through local exhaust ventilation.[9]
Air-Purifying RespiratorA NIOSH-approved respirator with appropriate cartridges for organic vapors may be required if work cannot be conducted in a fume hood or during emergency situations like a large spill.[6]

Procedural Guidance: From Donning to Disposal

Adherence to a strict protocol is critical for ensuring that PPE functions as an effective barrier.

Step 1: Pre-Operational Risk Assessment and PPE Selection

Before beginning any procedure, perform a risk assessment to determine the potential for exposure. This assessment will dictate the necessary level of PPE.

PPE_Selection_Workflow start Start: New Procedure with 2',4'-Dichloro-3-(3-methylphenyl)propiophenone risk_assessment Assess Risk of Exposure: - Quantity of material? - Splash/Aerosol potential? - Duration of task? start->risk_assessment low_risk Low Risk (e.g., Weighing small quantities in fume hood) risk_assessment->low_risk Low Potential high_risk High Risk (e.g., Large volume transfer, reaction work-up) risk_assessment->high_risk High Potential ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood low_risk->ppe_standard ppe_enhanced Enhanced PPE: - Standard PPE PLUS - Face Shield - Chemical Apron high_risk->ppe_enhanced end Proceed with Experiment ppe_standard->end ppe_enhanced->end

Caption: PPE selection workflow based on risk assessment.

Step 2: Donning and In-Use Integrity Checks
  • Hand and Body Protection : Put on your lab coat, ensuring it is fully buttoned. Don the first pair of nitrile gloves.[11]

  • Eye Protection : Wear chemical safety goggles. If the risk assessment indicated a splash hazard, add a face shield over the goggles.[11]

  • Glove Inspection : Before handling the chemical, visually inspect your gloves for any signs of degradation, punctures, or swelling. If compromised, replace them immediately.

Step 3: Post-Handling Decontamination and Doffing

Proper removal of PPE is crucial to prevent cross-contamination.

  • Decontaminate : Before removing any PPE, decontaminate any equipment used and the work surface within the fume hood.

  • Glove Removal : If you are wearing two pairs of gloves, remove the outer pair first. Use a proper technique to avoid touching the outer surface with your bare skin.[10] Dispose of them in the designated chemical waste container.

  • Face/Eye Protection Removal : Remove the face shield (if used), followed by the goggles. Place them in a designated area for cleaning and decontamination.

  • Lab Coat Removal : Remove your lab coat, folding it inward to contain any potential contamination.

  • Final Glove Removal : Remove the inner pair of gloves and dispose of them.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.[6][7]

Emergency Protocols: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is paramount.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation persists, seek medical attention.[1]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][4]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][7]

Disposal Plan: Managing Contaminated Materials

All disposable PPE and materials that have come into contact with 2',4'-Dichloro-3-(3-methylphenyl)propiophenone must be treated as hazardous waste.

  • Collection : Place used gloves, weighing papers, and other contaminated disposable items in a designated, sealed, and clearly labeled chemical waste container.[6][13]

  • Disposal : Dispose of the chemical waste container through your institution's approved waste disposal program.[1][12] Do not mix with general laboratory trash.

By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety that extends far beyond the product itself, ensuring that groundbreaking research can be conducted responsibly and without incident.

References

  • Exposome-Explorer. Material Safety Data Sheet. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet for 2-(4-Chloro-2-Methylphenoxy)Propionic Acid. [Link]

  • Carl ROTH. (2023). Safety Data Sheet. [Link]

  • PPS Essentials. (2024). Ensuring Safety: The Importance of PPE for Handling Chemicals. [Link]

  • Loba Chemie. (2015). PROPIOPHENONE FOR SYNTHESIS MSDS. [Link]

Sources

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